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  • Product: beta-Nicotyrine dipicrate
  • CAS: 35607-18-2

Core Science & Biosynthesis

Foundational

beta-Nicotyrine dipicrate CAS number and synonyms

Topic: beta-Nicotyrine Dipicrate (Chemical Profile & Technical Characterization) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Toxicology Scientists[1] Technical Monograph: ngcontent-ng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: beta-Nicotyrine Dipicrate (Chemical Profile & Technical Characterization) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Toxicology Scientists[1]

Technical Monograph: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Nicotyrine and Picrate Derivatization[1][2]

Executive Summary & Chemical Identity

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Nicotyrine  (3-(1-methyl-1H-pyrrol-2-yl)pyridine) is a minor tobacco alkaloid and a significant oxidation product of nicotine.[2][3][4] Unlike nicotine, which possesses two basic nitrogen centers (pyrrolidine and pyridine), ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-nicotyrine contains a fully aromatic pyrrole ring. This structural difference fundamentally alters its acid-base chemistry, making the formation of a stable dipicrate salt chemically disfavored compared to nicotine dipicrate.[1]

This guide clarifies the confusion surrounding the "dipicrate" designation, provides the authoritative CAS registry data for the parent compound, and details the characterization of its picrate salts for research and identification purposes.

Core Identifiers
ParameterDetail
Common Name ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Nicotyrine
Parent CAS Number 487-19-4
Picrate Salt CAS Not individually indexed in major public registries; refer to Parent CAS + "Picrate".[2]
IUPAC Name 3-(1-Methyl-1H-pyrrol-2-yl)pyridine
Synonyms Nicotyrine; 3,2'-Nicotyrine; 1-Methyl-2-(3-pyridyl)pyrrole; Nicotine EP Impurity B.
Molecular Formula

(Parent)
Molecular Weight 158.20 g/mol (Parent)
The "Dipicrate" Stoichiometry Paradox

Researchers often search for "ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-nicotyrine dipicrate" by analogy to nicotine dipicrate. However, the pyrrole nitrogen in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-nicotyrine is involved in the aromatic

-system, rendering it non-basic (

). Consequently, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-nicotyrine predominantly forms a monopicrate at the pyridine nitrogen (

).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Nicotyrine Picrate (Monopicrate):  The standard crystalline derivative, m.p. 170–171 °C .
    
  • 4,5-Dihydronicotyrine Dipicrate: A reduction product often confused with nicotyrine, which does form a dipicrate, m.p. 164 °C .[1][3]

Structural & Physicochemical Characterization

The following diagram illustrates the structural basis for the mono- vs. di-protonation potential, explaining why the dipicrate form is elusive for pure


-nicotyrine.

Nicotyrine_Protonation Nicotine Nicotine (2 Basic Sites) Nic_Dipic Nicotine Dipicrate (Stable Salt) m.p. ~224°C Nicotine->Nic_Dipic Protonation at Pyrrolidine & Pyridine N Nicotyrine beta-Nicotyrine (1 Basic Site) Nico_Mono Nicotyrine Monopicrate (Standard Derivative) m.p. 170-171°C Nicotyrine->Nico_Mono Protonation at Pyridine N only Nico_Dipic Nicotyrine Dipicrate (Unstable/Disfavored) Nicotyrine->Nico_Dipic Pyrrole N is Non-Basic Picric Picric Acid (H+ Donor) Picric->Nic_Dipic Picric->Nico_Mono

Figure 1: Comparative protonation potential of Nicotine vs. Nicotyrine.[1][2] The aromatic pyrrole ring in Nicotyrine resists protonation, making the monopicrate the dominant stable salt form.

Characterization Data Table
Property

-Nicotyrine (Parent)

-Nicotyrine Picrate (Salt)
Appearance Pale yellow to dark orange oilYellow crystalline needles
Melting Point N/A (Liquid at RT)170–171 °C (Sharp)
Boiling Point 281 °C (78–80 °C at 15 mmHg)N/A (Decomposes)
Solubility Soluble in EtOH, CHCl3, EtherSparingly soluble in cold water/EtOH
Stability Air/Light sensitive (oxidizes)Stable when dry (Explosion hazard)

Experimental Protocol: Preparation of Nicotyrine Picrate

Note: This historical protocol is the gold standard for isolating and characterizing alkaloids when HPLC/MS is unavailable or for melting point verification.

Safety Pre-requisites (Critical)
  • Explosion Hazard: Picric acid is explosive when dry.[1] Always handle it moist (with >10% water) until the final crystallization step.[1]

  • PPE: Double nitrile gloves, face shield, and blast shield.

  • Waste: Picrate waste must be segregated and kept wet.[1]

Synthesis Workflow
  • Precursor Dissolution: Dissolve 100 mg of crude

    
    -nicotyrine oil in 2 mL of ethanol.
    
  • Reagent Preparation: Prepare a saturated solution of picric acid in ethanol (approx. 1.2 equivalents relative to the pyridine nitrogen).[1]

  • Precipitation: Add the picric acid solution dropwise to the nicotyrine solution with gentle stirring. A yellow precipitate (the monopicrate) should form immediately.[1]

  • Recrystallization:

    • Heat the mixture gently (water bath, <60°C) until the precipitate dissolves.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals via vacuum filtration.[1]

  • Validation: Dry a small sample (<5 mg) and determine the melting point.

    • Target Range: 170–171 °C.

    • Diagnostic: If the MP is ~164 °C, the sample likely contains 4,5-dihydronicotyrine , indicating incomplete oxidation during the parent synthesis.[1]

Biological Mechanism: CYP2A6 Inactivation

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Nicotyrine is a potent, mechanism-based inactivator of CYP2A6 , the primary enzyme responsible for nicotine metabolism. This makes it a critical compound in smoking cessation research.[1]

CYP_Inhibition Nicotine Nicotine Cotinine Cotinine (Inactive Metabolite) Nicotine->Cotinine Metabolism CYP2A6 CYP2A6 Enzyme (Active) CYP2A6->Cotinine Catalysis Complex Enzyme-Inhibitor Adduct (Irreversible) CYP2A6->Complex Mechanism-Based Inactivation Nicotyrine beta-Nicotyrine (Inhibitor) Nicotyrine->CYP2A6 Binds Active Site

Figure 2: Mechanism of Action.[1][4][5][6][7][8][9][10] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Nicotyrine acts as a suicide substrate for CYP2A6, forming a covalent adduct that permanently inactivates the enzyme, thereby extending the half-life of nicotine.

References

  • ChemicalBook. (2025).[1] B-NICOTYRINE (CAS 487-19-4) Chemical Properties and Spectral Data. Retrieved from [1][2]

  • Cayman Chemical. (2024).[1] β-Nicotyrine Product Information and Safety Data Sheet. Retrieved from [1][2]

  • Denton, T. T., et al. (2004).[1][4] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology, 67(4), 751–756.[1][4] Retrieved from

  • PubChem. (2025).[1][11] Nicotyrine Compound Summary (CID 10249). National Library of Medicine.[1] Retrieved from [1][2]

  • Stephens, E. S., et al. (2012).[1] "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol."[1][9] Chemico-Biological Interactions, 197(2-3), 87-92.[1][9] Retrieved from [1][2]

Sources

Exploratory

beta-Nicotyrine dipicrate vs beta-Nicotyrine free base

An In-depth Technical Guide to beta-Nicotyrine: A Comparative Analysis of the Free Base and Dipicrate Salt Forms Abstract beta-Nicotyrine, a minor tobacco alkaloid and a metabolite of nicotine, is a compound of significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to beta-Nicotyrine: A Comparative Analysis of the Free Base and Dipicrate Salt Forms

Abstract

beta-Nicotyrine, a minor tobacco alkaloid and a metabolite of nicotine, is a compound of significant interest due to its potent inhibition of cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism.[1][2] This activity positions it as a critical molecule in the study of nicotine pharmacology, addiction, and toxicology. Researchers working with beta-Nicotyrine are faced with a crucial formulation choice: utilizing the compound in its native oily free base form or as a more stable, crystalline salt, such as the dipicrate. This guide provides a comprehensive technical comparison of beta-Nicotyrine free base and its dipicrate salt, offering field-proven insights into their respective chemical properties, synthesis, handling, and applications to empower researchers in making informed experimental design choices.

Introduction: The Rationale for Salt vs. Free Base

beta-Nicotyrine is formed through the oxidation and dehydrogenation of nicotine, a process that occurs during the curing of tobacco and the aerosolization of e-liquids.[2][3] Its primary pharmacological relevance stems from its ability to slow the metabolic clearance of nicotine, thereby prolonging its systemic exposure and potentially enhancing its abuse liability.[2]

In medicinal chemistry and pharmacology, the conversion of an amine-containing compound (a base) into a salt is a fundamental strategy to overcome physicochemical and handling challenges. While the free base is the pharmacologically active moiety, its properties—often an oily state, poor aqueous solubility, and instability to oxidation—can hinder accurate experimentation.[4] Salt formation, particularly with an acid like picric acid, can convert the oily base into a stable, crystalline solid with a sharp melting point.[5] This process is invaluable for purification, accurate weighing, and enhancing shelf-life.[4][5] This guide will dissect the practical implications of choosing between beta-Nicotyrine's free base and its dipicrate salt derivative.

Comparative Physicochemical Profile

The decision to use the free base or a salt form is primarily driven by their differing physical and chemical properties. The following table summarizes the key characteristics of beta-Nicotyrine free base and its dipicrate salt.

Propertybeta-Nicotyrine Free Basebeta-Nicotyrine DipicrateRationale & Causality
Appearance Pale yellow to dark orange/brown oil.[6]Expected bright yellow crystalline solid.The ionic interactions in the salt lattice result in a well-ordered, solid crystalline structure, whereas the free base exists as a less-ordered liquid.[5]
Chemical Formula C₁₀H₁₀N₂C₂₂H₁₆N₈O₁₄The dipicrate is a salt complex of one molecule of beta-Nicotyrine and two molecules of picric acid (C₆H₃N₃O₇).
Molecular Weight 158.20 g/mol [7]616.42 g/mol The significant increase in molecular weight for the salt form must be accounted for when preparing solutions of a specific molar concentration.
Melting Point Not Applicable (Oil)Expected to be sharp and defined (e.g., ~160-170 °C).[6]A sharp, non-broad melting point is a key indicator of purity, a primary advantage of using a crystalline salt derivative for characterization.[5]
Solubility Soluble: DMSO (60 mg/mL), Ethanol (50 mg/mL), DMF (50 mg/mL).[8][9] Slightly Soluble: Chloroform, Dichloromethane.[6] Poorly Soluble: PBS (pH 7.2) (1 mg/mL).[9]Solubility is solvent-dependent. Likely soluble in polar organic solvents like acetone or DMF. Aqueous solubility is expected to be low.Salt formation alters polarity. While aqueous solubility can sometimes increase with salt formation (e.g., hydrochlorides), picrate salts are often used to precipitate alkaloids from aqueous solutions.
Stability Sensitive to light and air.[6]Expected to have significantly enhanced stability and longer shelf-life compared to the free base.[4]The protonation of the basic nitrogen atoms in the salt form reduces their susceptibility to oxidation. The crystalline lattice further protects the molecule.
Handling As a viscous oil, it is difficult to handle and weigh accurately. Requires storage at -20°C under an inert atmosphere.[6]Crystalline solid is easy to handle and weigh with high precision. Caution: Picric acid and its salts can be explosive when dry and should be handled with appropriate care.[5]The ease of handling solid materials is a major logistical advantage in a laboratory setting, improving reproducibility.

Synthesis, Interconversion, and Key Chemical Reactions

A researcher's choice of starting material may be dictated by commercial availability, but it is essential to understand the synthesis and interconversion pathways to ensure the correct form is used for a given application.

Chemical Structures and Salt Formation

beta-Nicotyrine has two nitrogen atoms: one on the pyridine ring and a non-aromatic nitrogen in the pyrrole ring. The pyridine nitrogen is significantly more basic and is the primary site of protonation. The formation of a dipicrate suggests that under strongly acidic conditions, a second protonation may occur. The reaction with picric acid is a classic acid-base neutralization that results in an ionic salt.

G Nicotine Nicotine (Active) Metabolism Metabolism Nicotine->Metabolism bN beta-Nicotyrine CYP2A6 CYP2A6 Enzyme bN->CYP2A6 Ki ≈ 7.5 µM [5] Cotinine Cotinine (Inactive Metabolite) Metabolism->CYP2A6 Mediated by Metabolism->Cotinine Inhibition Inhibition G start Start: Select beta-Nicotyrine Form q1 Is precise weighing of a solid and long-term stability critical? start->q1 q2 Is the presence of the picrate counter-ion a concern for the assay (e.g., cytotoxicity, spectral interference)? q1->q2 No use_dipicrate Use beta-Nicotyrine Dipicrate (Crystalline Solid) q1->use_dipicrate Yes q3 Is the compound needed for an in vivo formulation requiring specific (non-ethanolic) solvents? q2->q3 No use_freebase Use beta-Nicotyrine Free Base (Oil) q2->use_freebase Yes q3->use_dipicrate No (Stock in DMSO/EtOH is OK) q3->use_freebase Yes (Check Solubility Data)

Sources

Foundational

An In-depth Technical Guide to the Melting Point of beta-Nicotyrine Dipicrate: A Case Study in Alkaloid Derivative Characterization

For researchers, scientists, and professionals in drug development, the precise characterization of alkaloid derivatives is a cornerstone of robust chemical analysis and quality control. The melting point of a crystallin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of alkaloid derivatives is a cornerstone of robust chemical analysis and quality control. The melting point of a crystalline solid is a fundamental physical property that provides a rapid and effective indication of purity. This technical guide delves into the literature values for the melting point of beta-nicotyrine dipicrate, a derivative of the tobacco alkaloid beta-nicotyrine. Through a comprehensive review of available data and established analytical protocols, this guide aims to provide a definitive resource on this topic, addressing both the knowns and the conspicuous absence of certain data in the scientific literature.

Introduction to beta-Nicotyrine and its Picrate Salts

Beta-nicotyrine, with the chemical formula C₁₀H₁₀N₂, is a dehydrogenated analog of nicotine and is found as a minor alkaloid in tobacco products.[1][2] Its chemical structure features both a pyridine ring and a 1-methylpyrrole ring. The presence of two nitrogen atoms, one on each ring, allows for the formation of acid addition salts. Picric acid (2,4,6-trinitrophenol) is a strong organic acid that has historically been used to form stable, crystalline picrate salts with organic bases, including alkaloids.[3] The sharp melting points of these derivatives make them excellent tools for the identification and purification of the parent compounds.

Theoretically, beta-nicotyrine can form both a monopicrate and a dipicrate salt, corresponding to the protonation of one or both of its nitrogen atoms. The relative basicity of the pyridine nitrogen (more basic) and the pyrrole nitrogen (less basic) will influence the ease of formation and stability of these salts.

A Review of Literature Values for Melting Points

A thorough review of scientific literature and chemical databases reveals a notable distinction in the available data for the picrate salts of beta-nicotyrine and the closely related alkaloid, nicotine.

CompoundSalt FormReported Melting Point (°C)Source
beta-NicotyrinePicrate170-171Spath and Kesztler, 1937 (as cited by ChemicalBook)[4]
4:5-DihydronicotyrineDipicrate164Spath and Kesztler, 1937 (as cited by ChemicalBook)[4]
NicotineDipicrate218(Author not specified), 1948[5]

Key Observations and Expert Insights:

  • beta-Nicotyrine Monopicrate: A melting point of 170-171 °C is reported for the monopicrate of beta-nicotyrine.[4] This value provides a critical reference point for the characterization of this specific salt.

  • Absence of beta-Nicotyrine Dipicrate Data: Despite extensive searches, a definitive, experimentally determined melting point for beta-nicotyrine dipicrate could not be located in the available scientific literature. This absence is significant and suggests several possibilities:

    • The dipicrate salt may be difficult to form or isolate under standard conditions due to the lower basicity of the pyrrole nitrogen.

    • The dipicrate salt may be unstable, decomposing upon heating rather than exhibiting a sharp melting point.

    • Early researchers may have focused on the more readily formed monopicrate for characterization purposes.

  • Comparison with Nicotine Dipicrate: The reported melting point of nicotine dipicrate is 218 °C .[5] This substantial difference from the beta-nicotyrine monopicrate highlights how minor structural variations between these alkaloids can significantly impact the physical properties of their derivatives. The saturated pyrrolidine ring in nicotine, compared to the aromatic pyrrole ring in beta-nicotyrine, alters the overall basicity and crystal packing of the resulting picrate salts.

Experimental Protocols for the Preparation and Characterization of beta-Nicotyrine Picrate

To ensure the accurate determination of the melting point of beta-nicotyrine picrate and to investigate the potential formation of the dipicrate, the following self-validating protocols are provided. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Synthesis of beta-Nicotyrine

For researchers who need to synthesize beta-nicotyrine from nicotine, a common method is the dehydrogenation of nicotine.[2]

Synthesis_of_beta_Nicotyrine Nicotine S-(-)-Nicotine MnO2 Manganese Dioxide (MnO₂) Nicotine->MnO2 Dehydrogenation   Reagent    Solvent Solvent (e.g., Toluene) Heat Reflux or Microwave Irradiation beta_Nicotyrine beta-Nicotyrine Heat->beta_Nicotyrine   Product    Purification Purification (e.g., Chromatography) beta_Nicotyrine->Purification

Caption: Workflow for the synthesis of beta-nicotyrine from nicotine.

Preparation of beta-Nicotyrine Picrate Derivative

This protocol is designed to favor the formation of the monopicrate salt, with modifications suggested for attempting the synthesis of the dipicrate.

Picrate_Preparation_Workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Purification bN_solution Dissolve beta-Nicotyrine in Ethanol mix Mix Solutions (Stoichiometric Ratio) bN_solution->mix PA_solution Prepare Saturated Solution of Picric Acid in Ethanol PA_solution->mix warm Gentle Warming (to ensure complete reaction) mix->warm cool Slow Cooling (to promote crystal growth) warm->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals wash->dry

Caption: Experimental workflow for preparing a picrate derivative.

Step-by-Step Methodology:

  • Dissolution of the Alkaloid: Dissolve a known quantity of beta-nicotyrine (e.g., 100 mg) in a minimal amount of warm absolute ethanol. Rationale: Using a minimal volume of solvent ensures that the resulting picrate salt will be supersaturated upon formation, facilitating crystallization.

  • Preparation of Picric Acid Solution: In a separate container, prepare a saturated solution of picric acid in absolute ethanol.

  • Salt Formation:

    • For the Monopicrate: Slowly add a stoichiometric equivalent (1:1 molar ratio) of the picric acid solution to the beta-nicotyrine solution while stirring.

    • For Attempted Dipicrate Synthesis: Use a stoichiometric excess (at least 1:2.2 molar ratio of beta-nicotyrine to picric acid) of the picric acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod may initiate crystallization. Further cooling in an ice bath can increase the yield. Rationale: Slow cooling promotes the formation of larger, more pure crystals, which is crucial for obtaining a sharp melting point.

  • Isolation and Washing: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold absolute ethanol to remove any unreacted starting materials. Rationale: A cold solvent is used for washing to minimize the dissolution of the desired product.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the expected melting point (e.g., 60-70 °C) to remove any residual solvent.

Melting Point Determination

Accurate melting point determination is critical for verifying the identity and purity of the prepared salt.

Melting_Point_Determination SamplePrep Sample Preparation (Dry, Powdered Crystals) CapillaryLoading Load Capillary Tube (2-3 mm height) SamplePrep->CapillaryLoading Apparatus Melting Point Apparatus CapillaryLoading->Apparatus Heating Heating Protocol (Slow ramp rate near m.p.) Apparatus->Heating Observation Visual Observation (Onset and completion of melting) Heating->Observation Record Record Melting Range Observation->Record

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

  • Capillary Tube Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm. Rationale: A small, well-packed sample ensures uniform heat distribution and a more accurate melting range.

  • Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Protocol:

    • Rapidly heat the sample to approximately 20 °C below the expected melting point (170 °C for the monopicrate).

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A pure compound will typically have a sharp melting range of 1-2 °C. A broad melting range is indicative of impurities.

Conclusion and Future Directions

The available literature provides a clear melting point for beta-nicotyrine picrate (170-171 °C) , which serves as a valuable analytical standard for the identification and purity assessment of this alkaloid. However, the melting point of beta-nicotyrine dipicrate remains unreported. This knowledge gap presents an opportunity for further research.

Future studies should focus on the systematic investigation of the reaction between beta-nicotyrine and varying stoichiometric ratios of picric acid, followed by comprehensive characterization of the resulting products using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to definitively confirm the formation and structure of both the monopicrate and potentially the dipicrate salt. Should the dipicrate be successfully isolated and characterized, the determination of its melting point would be a valuable addition to the chemical literature.

References

  • The gravimetric determination of nicotine as dipicrate. (1948). CABI Digital Library. Available at: [Link]

  • Nicotyrine. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Nicotyrine. Wikipedia. Available at: [Link]

  • An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

preparation of beta-Nicotyrine dipicrate derivative for ID

Application Note: Preparation and Characterization of -Nicotyrine Picrate Derivatives for Analytical Identification -Nicotyrine for Melting Point Identification Executive Summary This application note details the protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of


-Nicotyrine Picrate Derivatives for Analytical Identification 

-Nicotyrine for Melting Point Identification

Executive Summary

This application note details the protocol for the preparation of the picrate derivative of


-nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine). While modern spectroscopic methods (NMR, MS) are definitive, picrate derivatization remains a robust, low-cost method for the isolation and identification (ID) of alkaloids from complex matrices (e.g., tobacco extracts or e-liquid formulations).

Critical Chemical Insight: Unlike its precursor nicotine, which readily forms a dipicrate (m.p. 223–225°C) due to its two basic nitrogen centers (pyridine and pyrrolidine),


-nicotyrine possesses a pyridine ring and an aromatic pyrrole ring. The pyrrole nitrogen is non-basic due to the delocalization of its lone pair into the aromatic system. Consequently, 

-nicotyrine predominantly forms a monopicrate . However, historical literature and specific identification protocols often employ an excess of picric acid (consistent with "dipicrate" stoichiometry) to drive precipitation and ensure complete reaction. This guide addresses the preparation using a stoichiometry that favors the stable crystalline form used for ID (m.p. 169–171°C).

Safety Directives (Read Before Proceeding)

High-Risk Reagent Alert: Picric Acid (2,4,6-Trinitrophenol)

  • Explosion Hazard: Dry picric acid is a high explosive.[1][2] It is sensitive to shock, friction, and heat.[2][3] It is typically supplied wetted with >30% water.[3] NEVER let picric acid dry out completely in unsealed vessels.

  • Incompatibility: Do not use metal spatulas or containers (especially copper, lead, or zinc).[1][4] Metal picrates are significantly more unstable and explosive than the acid itself.[3] Use only glass, Teflon, or plastic tools.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.[3] Picric acid dyes skin and clothing a permanent yellow and is toxic by absorption.

Materials and Equipment

Reagents:

  • 
    -Nicotyrine:  (CAS: 487-19-4) Purity >95%.[5][6] (Note: If synthesizing from nicotine via 
    
    
    
    or
    
    
    oxidation, ensure the starting oil is distilled).
  • Picric Acid: (CAS: 88-89-1) Saturated ethanolic solution or crystalline solid (wetted).

  • Solvent: Absolute Ethanol (EtOH) or 95% Ethanol.

  • Wash Solvent: Cold Ethanol/Ether mixture (1:1).

Equipment:

  • Borosilicate glass test tubes or small Erlenmeyer flask (10 mL).

  • Water bath (set to 60–70°C) – Do not use direct flame.

  • Plastic or glass spatula.[2]

  • Hirsch funnel or sintered glass crucible for filtration.

  • Melting point apparatus (Capillary method).

Experimental Protocol

Phase 1: Preparation of Reagent Solutions

To ensure controlled crystallization, reagents should be dissolved separately before mixing.

  • Nicotyrine Solution: Dissolve 100 mg (0.63 mmol) of

    
    -nicotyrine in 2 mL of absolute ethanol.
    
  • Picric Acid Solution: Dissolve 320 mg (1.40 mmol) of picric acid in 4 mL of warm ethanol.

    • Note on Stoichiometry: This represents a ~2.2 molar equivalent ratio (Acid:Base). Although nicotyrine theoretically forms a monopicrate, using a stoichiometric excess (calculated for a dipicrate) ensures the equilibrium is driven fully to the salt form and suppresses the solubility of the product via the common ion effect.

Phase 2: Reaction and Crystallization
  • Mixing: Slowly add the hot Picric Acid Solution to the Nicotyrine Solution with gentle swirling.

  • Heating: Place the mixture in the 65°C water bath for 5–10 minutes to ensure homogeneity. The solution should be clear and deep yellow/orange.

  • Cooling (Critical Step):

    • Remove from heat and allow to cool to room temperature slowly on a cork ring (approx. 30 mins).

    • Observation: Yellow needles or prisms should begin to form.

    • Troubleshooting: If the product "oils out" (forms a liquid droplet at the bottom) instead of crystallizing, scratch the inner wall of the vessel with a glass rod to induce nucleation, or reheat and add a drop of water to increase polarity.

  • Final Crystallization: Once at room temperature, place the vessel in an ice bath (0°C) for 30 minutes to maximize yield.

Phase 3: Isolation and Drying
  • Filtration: Filter the crystals using a Hirsch funnel under gentle vacuum.

  • Washing: Wash the crystals immediately with 1–2 mL of cold ethanol. (Do not use water, as picrates can hydrolyze; do not use excess solvent, as the salt is moderately soluble).

  • Drying: Air dry on the filter for 10 minutes.

    • Safety Note: For analytical weighing, dry in a vacuum desiccator. Do not dry in a hot oven due to explosion risk.

Characterization and Identification

The identification is confirmed by Melting Point (MP) determination.

Compound FormLiterature Melting PointNotes

-Nicotyrine (Free Base)
N/A (Liquid/Oil)BP: 281°C; often an oil at RT.

-Nicotyrine Picrate
169 – 171°C Distinct yellow needles/prisms.
Nicotine Dipicrate (Reference)223 – 225°CUsed to distinguish from precursor.
Nicotine Monopicrate~143°CUnstable, rarely isolated.

Interpretation: If the observed MP is 169–171°C , the identity is confirmed as


-nicotyrine. If the MP is >220°C, the sample is likely contaminated with unreacted nicotine (forming nicotine dipicrate).

Visualizing the Workflow

The following diagram illustrates the logical flow of the derivatization process, highlighting critical safety and decision nodes.

Nicotyrine_Protocol Start Start: Crude Nicotyrine Sample Safety SAFETY CHECK: No Metal Tools Wet Picric Acid Only Start->Safety Dissolve Dissolution: Nicotyrine in EtOH Picric Acid (2.2 eq) in EtOH Safety->Dissolve Mix Mixing & Heating (65°C) Dissolve->Mix Cool Controlled Cooling (RT then 0°C) Mix->Cool Check Crystallization? Cool->Check Scratch Induce Nucleation (Scratch glass/Seed) Check->Scratch No (Oiling out) Filter Filtration (Hirsch Funnel) Check->Filter Yes Scratch->Cool Wash Wash (Cold EtOH) Filter->Wash Dry Air Dry / Desiccator (NO OVEN) Wash->Dry Analyze Melting Point Analysis Dry->Analyze Result ID Confirmed: MP 169-171°C Analyze->Result

Caption: Step-by-step workflow for the safe preparation and isolation of


-nicotyrine picrate for analytical ID.

Chemical Mechanism Diagram

This diagram clarifies the stoichiometry and the specific site of protonation (Pyridine N vs. Pyrrole N).

Reaction_Mechanism Nicotyrine beta-Nicotyrine (Base) Complex Reaction Mixture (EtOH, Heat) Nicotyrine->Complex Picric Picric Acid (2.2 Eq Excess) Picric->Complex Product Nicotyrine Picrate Salt (Crystalline) Complex->Product Crystallization Note1 Pyridine N: Basic (Protonated) Note1->Nicotyrine Note2 Pyrrole N: Non-Basic (Aromatic System) Note2->Nicotyrine

Caption: Reaction logic showing protonation preference. Despite excess acid, the monopicrate is the stable isolate.

References

  • Frank, R. L., Holley, R. W., & Wikholm, D. M. (1942). 3,2'-Nicotyrine.[7][8] Insecticidal Properties of Certain Azo Derivatives. Journal of the American Chemical Society, 64(12), 2835–2838. (Validates the picrate derivative melting point).

  • University of Wisconsin-Madison EHS. (2023). Safe Handling of Picric Acid.[1][2][3][4][9] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Dehydrogenation of beta-Nicotyrine using Manganese Dioxide and Picric Acid

Foreword: A Strategic Approach to the Synthesis and Purification of β-Nicotyrine This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the dehydrogenation of β...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to the Synthesis and Purification of β-Nicotyrine

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the dehydrogenation of β-nicotyrine, a minor tobacco alkaloid, utilizing activated manganese dioxide (MnO₂). A critical focus is placed on the subsequent purification of the target compound through the strategic formation of its picrate salt. This methodology addresses the common challenges in isolating polar, nitrogen-containing compounds from complex reaction mixtures.

Our approach is rooted in established principles of organic synthesis and purification. The dehydrogenation of the pyrrolidine ring in nicotine and related alkaloids to form the corresponding pyrrole is a known transformation, and manganese dioxide is a well-established, albeit heterogeneous, oxidizing agent for such processes. The use of picric acid to form crystalline salts of alkaloids is a classic and highly effective purification technique, allowing for the isolation of high-purity material from crude reaction products.

This guide is structured to provide not just a step-by-step protocol, but also a deep understanding of the underlying chemical principles, the rationale behind procedural choices, and the critical safety considerations necessary for the successful and safe execution of this synthesis.

Scientific Foundation: The Chemistry of Transformation

The core of this procedure is the oxidation of the dihydropyrrole ring of a suitable precursor to the aromatic pyrrole ring of β-nicotyrine. While the direct dehydrogenation of β-nicotyrine itself is the topic, it's important to note that β-nicotyrine is often synthesized from the more readily available nicotine. The process described here is applicable to the dehydrogenation of the pyrrolidine ring in nicotine to yield nicotyrine, which exists as α- and β-isomers.

The Role of Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide is a versatile and selective oxidizing agent in organic synthesis.[1][2] Its efficacy is highly dependent on its method of preparation, which influences its surface area and the number of active sites.[1] For the dehydrogenation of nitrogen-containing heterocycles, MnO₂ functions as a heterogeneous oxidant. The reaction is believed to occur on the surface of the MnO₂ particles.[2]

The mechanism for the dehydrogenation of a pyrrolidine ring with MnO₂ is thought to proceed through a step-wise process involving the abstraction of hydrogen atoms. While the precise mechanism is complex and debated, a plausible pathway involves:

  • Adsorption: The nitrogen of the pyrrolidine ring adsorbs onto an active site on the MnO₂ surface.

  • Hydrogen Abstraction: Successive single-electron transfers and proton losses lead to the formation of a dihydropyrrole intermediate.

  • Aromatization: Further oxidation of the dihydropyrrole intermediate results in the formation of the aromatic pyrrole ring, yielding β-nicotyrine.

  • Desorption: The product desorbs from the MnO₂ surface.

The heterogeneous nature of the reaction necessitates a significant excess of MnO₂ to drive the reaction to completion.[2]

Picric Acid: A Tool for Selective Purification

Picric acid (2,4,6-trinitrophenol) is a strong organic acid that readily forms stable, crystalline salts with many organic bases, including alkaloids.[3] This property is exploited for the purification of basic compounds like β-nicotyrine. The formation of the picrate salt often results in a significant increase in the melting point and a decrease in solubility in non-polar solvents, facilitating its isolation from non-basic impurities and unreacted starting materials through crystallization. The free base can then be regenerated from the purified picrate salt by treatment with a stronger base.

Experimental Protocols

This section details the necessary protocols for the activation of manganese dioxide, the dehydrogenation reaction, and the subsequent purification of β-nicotyrine via its picrate salt.

Activation of Manganese Dioxide

The reactivity of commercial manganese dioxide can be variable. For reproducible results, it is highly recommended to use "activated" MnO₂. Activation can be achieved by heating commercially available MnO₂ to remove adsorbed water and increase its surface activity.

Protocol for MnO₂ Activation:

  • Place commercially available manganese dioxide in a porcelain dish.

  • Heat the dish in a furnace or with a Bunsen burner in a well-ventilated fume hood at 110-120°C for 24 hours.

  • Allow the activated MnO₂ to cool to room temperature in a desiccator to prevent re-adsorption of moisture.

  • Store the activated MnO₂ in a tightly sealed container in a desiccator.

Dehydrogenation of a Nicotine-related Precursor to β-Nicotyrine

This protocol is adapted from the dehydrogenation of nicotine to nicotyrine.[4] Researchers should adapt the stoichiometry based on the specific starting material.

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Starting material (e.g., S-(-)-nicotine)

  • Activated manganese dioxide (MnO₂)

  • Anhydrous xylene (or other high-boiling aromatic solvent)

  • Inert gas (e.g., argon or nitrogen)

  • Filter funnel and filter paper (e.g., Celite®)

  • Rotary evaporator

Experimental Workflow Diagram:

Dehydrogenation_Workflow cluster_reaction Dehydrogenation Reaction cluster_workup Workup A Starting Material (e.g., Nicotine) D Reaction Mixture in Flask A->D B Activated MnO₂ B->D C Anhydrous Xylene C->D E Reflux under Inert Atmosphere D->E Heat F Cool Reaction Mixture E->F G Filter through Celite® F->G H Wash Celite® pad with Solvent G->H I Combine Filtrates G->I H->I J Concentrate in vacuo I->J K Crude β-Nicotyrine J->K

Caption: Experimental workflow for the dehydrogenation step.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add the starting material (1.0 equivalent).

  • Add anhydrous xylene to dissolve the starting material (concentration will depend on the scale of the reaction).

  • With vigorous stirring, add activated manganese dioxide (a significant excess, typically 10-15 equivalents, is required).[2]

  • Heat the reaction mixture to reflux (the boiling point of xylene is approximately 140°C) and maintain reflux with continuous stirring.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The reaction may take several hours to days to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the solid MnO₂ and its byproducts.

  • Wash the filter cake thoroughly with additional solvent (e.g., xylene or a more polar solvent like ethyl acetate) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude β-nicotyrine.

Purification of β-Nicotyrine via Picrate Salt Formation

This protocol outlines the formation of the β-nicotyrine picrate salt for purification and subsequent regeneration of the free base.

Materials and Equipment:

  • Crude β-nicotyrine

  • Ethanol (or other suitable solvent for crystallization)

  • Saturated solution of picric acid in ethanol

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and filter paper

  • Aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Separatory funnel

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Purification Workflow Diagram:

Purification_Workflow cluster_salt_formation Picrate Salt Formation cluster_regeneration Free Base Regeneration L Crude Product in Ethanol N Mix and Crystallize L->N M Picric Acid Solution M->N O Filter and Wash Picrate Crystals N->O Cool P Purified β-Nicotyrine Picrate O->P Q Suspend Picrate in Water P->Q S Basify Suspension Q->S R Aqueous Base (e.g., NaOH) R->S T Extract with Organic Solvent S->T U Dry Organic Layer T->U V Concentrate in vacuo U->V W Pure β-Nicotyrine V->W

Caption: Workflow for purification via picrate salt formation.

Step-by-Step Protocol:

  • Dissolve the crude β-nicotyrine in a minimal amount of warm ethanol.

  • To this solution, add a saturated solution of picric acid in ethanol dropwise with stirring.[3] A yellow precipitate of β-nicotyrine picrate should form.

  • Continue adding the picric acid solution until no further precipitation is observed.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystalline picrate salt by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Recrystallize the β-nicotyrine picrate from a suitable solvent (e.g., ethanol or methanol) to achieve higher purity, if necessary.[3]

  • To regenerate the free base, suspend the purified picrate salt in water.

  • Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, until the solution is strongly alkaline (pH > 10). This will decompose the picrate salt.

  • Extract the liberated β-nicotyrine into an organic solvent like dichloromethane or diethyl ether using a separatory funnel. Perform multiple extractions to ensure complete recovery.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield purified β-nicotyrine.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for this procedure. Note that these values may need to be optimized depending on the specific starting material and reaction scale.

ParameterValueRationale/Comments
Starting Material 1.0 equivalentBasis for stoichiometric calculations.
Activated MnO₂ 10 - 15 equivalentsA large excess is required for this heterogeneous reaction to proceed to completion.[2]
Solvent (Xylene) Sufficient for dissolutionThe concentration should be optimized for efficient stirring and heat transfer.
Reaction Temperature Reflux (~140°C)High temperature is necessary to overcome the activation energy of the dehydrogenation.
Reaction Time Variable (hours to days)Monitor by TLC or GC-MS for completion.
Picric Acid Slight excessAdded as a saturated solution until precipitation is complete.
Purification Yield Dependent on crude purityPicrate formation is generally a high-yielding purification step.

Safety and Handling Precautions

4.1. Manganese Dioxide (MnO₂)

  • Hazard: MnO₂ is a strong oxidizing agent and can react violently with reducing agents. It is also harmful if inhaled or swallowed.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid creating dust.

4.2. Picric Acid (2,4,6-Trinitrophenol)

  • CRITICAL HAZARD: Picric acid is a high explosive, especially when dry.[7][8] It is also toxic and a skin and eye irritant. Dry picric acid is sensitive to heat, shock, and friction.[7][9][10] It can form highly sensitive and explosive picrate salts with metals, including copper, lead, and iron.[7][10][11]

  • Handling:

    • NEVER use picric acid in its dry, crystalline form. It should always be kept wet with at least 10% water.[9]

    • Visually inspect containers of picric acid for signs of dryness (e.g., crystallization around the cap) before handling. If dryness is suspected, DO NOT MOVE THE CONTAINER and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

    • Use non-metal spatulas and glassware to handle picric acid and its solutions.[10]

    • Work in a chemical fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

    • Avoid contact with metals, bases, and concrete.

    • Dispose of picric acid and picrate waste according to institutional guidelines for explosive waste.

4.3. Solvents

  • Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Use in a well-ventilated fume hood.

  • Ethanol: Highly flammable liquid and vapor.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle only in a chemical fume hood.

Characterization of β-Nicotyrine

The identity and purity of the final product should be confirmed by appropriate analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the structure of β-nicotyrine.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the pyrrole ring.

  • Melting Point of the Picrate Salt: The sharp melting point of the recrystallized picrate salt is a good indicator of purity.

References

  • Schmeltz, I., & Hoffmann, D. (1977). Nitrogen-containing compounds in tobacco and tobacco smoke. Chemical Reviews, 77(3), 295–311.
  • Wada, E., Kisaki, T., & Saito, K. (1959). Autoxidation of nicotine. Archives of Biochemistry and Biophysics, 79, 124–130.
  • Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical pharmacology, 67(4), 751–756.
  • Burke, S. D., & Danheiser, R. L. (Eds.). (2000). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • PubChem. (n.d.). Nicotyrine. Retrieved from [Link]

  • Taylor, R. J. K. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(5), 479-487.
  • Veeprho. (n.d.). Nicotine EP Impurity B | CAS 487-19-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotyrine. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Picric Acid. Retrieved from [Link]

  • Son, Y., et al. (2018). Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Nicotine determination from tobacco by GC/MS. Farmacia, 63(4), 564-569.
  • Loba Chemie. (n.d.). PICRIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (1982). Techniques and Experiments for Organic Chemistry. Willard Grant Press.
  • Concordia University. (n.d.). Picric Acid Safety Guidelines. Retrieved from [Link]

  • The University of Alabama. (n.d.). Picric Acid: Guidelines for Laboratories. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Picric Acid. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2019). Guidelines for the Safe Handling of Picric Acid. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Systematic Approach to Recrystallization Solvent System Selection for β-Nicotyrine Dipicrate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an optimal solvent system for the recrystallization of β-nicotyrine dipicrate. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an optimal solvent system for the recrystallization of β-nicotyrine dipicrate. The purification of β-nicotyrine, a minor tobacco alkaloid and a significant impurity in nicotine products, is crucial for toxicological and pharmacological studies.[1][2] The formation of the dipicrate salt allows for purification through recrystallization. This guide moves beyond a single prescribed solvent, offering a systematic methodology to screen and select the most effective single-solvent or binary-solvent system, thereby ensuring high purity and yield. The underlying chemical principles governing solvent selection are discussed, and detailed, step-by-step protocols for both solvent screening and scaled-up recrystallization are provided.

Introduction: The Rationale for Purifying β-Nicotyrine Dipicrate

β-Nicotyrine (3-(1-Methyl-1H-pyrrol-2-yl)pyridine) is an aromatic alkaloid formed from the oxidation and thermal rearrangement of nicotine.[1][2] As a routinely monitored impurity in pharmacopeial-grade nicotine, its isolation and purification are essential for establishing accurate safety and activity profiles.[1][3][4] While β-nicotyrine itself is an oil at room temperature, its conversion to a crystalline salt with picric acid (2,4,6-trinitrophenol) facilitates purification by recrystallization.[5]

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[6][7] The ideal solvent will dissolve the target compound (β-nicotyrine dipicrate) sparingly at room temperature but completely at an elevated temperature.[6][7][8] Upon slow cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind.[9]

The choice of solvent is the most critical parameter for a successful recrystallization.[6] This guide provides a logical workflow for determining an appropriate solvent system for β-nicotyrine dipicrate, a salt formed from an aromatic amine and a highly acidic phenol.[10][11]

Understanding the Components: β-Nicotyrine and Picric Acid

A reasoned approach to solvent selection begins with an understanding of the solute. β-Nicotyrine dipicrate is a salt, suggesting that polar solvents will be more effective than non-polar ones. The presence of aromatic rings in both β-nicotyrine and picric acid indicates that solvents capable of engaging in π-π stacking interactions may also be suitable.

Picric Acid Safety Warning: Picric acid is a high-energy material and is explosive when dry.[12] It can also form shock-sensitive metal picrates.[11] Always handle picric acid and its derivatives with appropriate personal protective equipment in a chemical fume hood. Avoid friction and impact. It is recommended to store picric acid wet with water. When drying the final recrystallized product, do so gently and avoid overheating.

Protocol I: Systematic Solvent Screening

This protocol outlines a small-scale experiment to efficiently screen a range of solvents to identify promising candidates for the recrystallization of β-nicotyrine dipicrate.

Materials and Equipment
  • Crude β-nicotyrine dipicrate

  • Selection of test solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile)

  • Small test tubes or vials

  • Hot plate with stirring capabilities

  • Sand bath or water bath for even heating

  • Vortex mixer

  • Pasteur pipettes

Solvent Screening Workflow

Solvent_Screening_Workflow cluster_prep Preparation cluster_rt_test Room Temperature Solubility cluster_heat_test Hot Solvent Solubility cluster_cooling Crystallization cluster_results Outcome start Place ~20 mg of crude β-nicotyrine dipicrate into several test tubes rt_solv Add 0.5 mL of a single solvent to each tube start->rt_solv rt_vortex Vortex for 30 seconds rt_solv->rt_vortex rt_observe Observe solubility rt_vortex->rt_observe rt_decision Completely dissolved? rt_observe->rt_decision heat_solv Heat the suspension close to the solvent's boiling point rt_decision->heat_solv No reject_rt Reject Solvent (Too soluble at RT) rt_decision->reject_rt Yes heat_add Add solvent dropwise (up to 2 mL total) with agitation until solid dissolves heat_solv->heat_add heat_decision Dissolved? heat_add->heat_decision cool_rt Allow the clear solution to cool slowly to room temperature heat_decision->cool_rt Yes reject_insoluble Reject Solvent (Insoluble when hot) heat_decision->reject_insoluble No cool_ice Place in an ice bath for 15-20 minutes cool_rt->cool_ice cool_observe Observe for crystal formation cool_ice->cool_observe cool_decision Abundant crystals formed? cool_observe->cool_decision candidate Potential Candidate Solvent cool_decision->candidate Yes poor_candidate Poor Candidate (Low recovery) cool_decision->poor_candidate No/Few

Caption: Workflow for systematic solvent screening for recrystallization.

Interpreting the Results

The ideal solvent is one that shows low solubility at room temperature but high solubility upon heating, followed by the formation of abundant crystals upon cooling. The results can be summarized in a table to facilitate comparison.

Table 1: Example of Solvent Screening Data for β-Nicotyrine Dipicrate

SolventSolubility at Room Temp. (0.5 mL)Solubility at Boiling Temp.Observations upon CoolingSuitability
WaterInsolubleInsolubleN/AUnsuitable (Single)
EthanolSparingly SolubleSoluble in ~1.5 mLAbundant yellow needlesGood Candidate
MethanolSolubleSolubleFew crystals formedUnsuitable (Too Soluble)
IsopropanolSparingly SolubleSoluble in ~2.0 mLWell-formed crystalsGood Candidate
AcetoneSolubleSolubleOiled out, then solidifiedUnsuitable
Ethyl AcetateInsolubleSparingly SolublePoor recoveryUnsuitable
AcetonitrileSparingly SolubleSoluble in ~1.0 mLFine powder precipitatedPossible Candidate
80% Ethanol (aq)Sparingly SolubleSoluble in ~1.2 mLHigh yield of crystalsExcellent Candidate

Note: This table presents hypothetical data for illustrative purposes.

Based on the screening, a binary solvent system, such as aqueous ethanol, may offer superior performance by allowing for fine-tuning of polarity to achieve the desired solubility profile.[13]

Protocol II: Scaled-Up Recrystallization of β-Nicotyrine Dipicrate

This protocol is based on the selection of an optimal solvent system (e.g., 80% ethanol) identified in the screening phase.

Materials and Equipment
  • Crude β-nicotyrine dipicrate

  • Selected recrystallization solvent (e.g., 80% ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Glass stir rod

  • Watch glass

Recrystallization Workflow

Recrystallization_Workflow dissolve 1. Dissolution: Place crude solid in Erlenmeyer flask. Add minimal hot solvent to dissolve. hot_filter 2. Hot Filtration (Optional): Quickly filter the hot solution to remove insoluble impurities. dissolve->hot_filter If needed cool_slow 3. Slow Cooling: Cover flask and allow to cool slowly to room temperature. dissolve->cool_slow hot_filter->cool_slow cool_ice 4. Ice Bath Cooling: Place flask in an ice bath to maximize crystal yield. cool_slow->cool_ice collect 5. Crystal Collection: Collect crystals by vacuum filtration using a Buchner funnel. cool_ice->collect wash 6. Washing: Wash crystals with a small amount of ice-cold solvent. collect->wash dry 7. Drying: Dry the purified crystals under vacuum at a low temperature. wash->dry

Caption: Step-by-step workflow for the recrystallization process.

Detailed Procedural Steps
  • Dissolution: Place the crude β-nicotyrine dipicrate in an Erlenmeyer flask. Add the selected solvent (e.g., 80% ethanol) in portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves completely.[14] Adding excess solvent will reduce the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Carefully transfer the crystals to a clean, tared watch glass. Dry the crystals under vacuum. Do not use high heat due to the explosive nature of picric acid. The purity of the final product can be assessed by melting point analysis and chromatographic techniques (e.g., HPLC). The dipicrate of a related compound, 4:5-dihydronicotyrine, has a reported melting point of 164°C, which can serve as a preliminary reference.[5]

Conclusion

The purification of β-nicotyrine dipicrate via recrystallization is a critical step for its accurate characterization. The selection of an appropriate solvent system is paramount to achieving high purity and recovery. By employing a systematic screening approach, researchers can efficiently identify an optimal solvent, whether it be a single-component or a binary mixture like aqueous ethanol. The detailed protocols provided herein offer a robust framework for this process, emphasizing both the practical steps and the underlying scientific principles. Adherence to safety protocols, particularly concerning the handling of picric acid, is essential throughout the procedure.

References

  • Purification method of nicotine and nicotine. CN110724126A.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Request PDF. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. ResearchGate. Available at: [Link]

  • Process for the preparation of optically active nicotine analogs. US4321387A.
  • Rahimpour, E., et al. (2018). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Oriental Journal of Chemistry. Available at: [Link]

  • Recrystallization. (2020). YouTube. Available at: [Link]

  • Veeprho Pharmaceuticals. Nicotine EP Impurity B | CAS 487-19-4. Available at: [Link]

  • University of Colorado Boulder. Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. Available at: [Link]

  • PubChem. Nicotyrine. National Institutes of Health. Available at: [Link]

  • Wikipedia. Nicotyrine. Available at: [Link]

  • MDPI. A Comparative Theoretical Study of Picric Acid and Its Cocrystals. Available at: [Link]

  • Request PDF. Isolation, Purification and Complex Formation of Nicotine Alkaloid. ResearchGate. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. Picric acid. Available at: [Link]

  • Request PDF. A Comparative Theoretical Study of Picric Acid and Its Cocrystals. ResearchGate. Available at: [Link]

  • Barluenga, J., et al. (2004). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. Available at: [Link]

  • Reddit. This yellow beautiful crystals you see is the recrystallization of picric acid. (2020). r/OrganicChemistry. Available at: [Link]

  • Catino, M., et al. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. Available at: [Link]

Sources

Application

handling picric acid for beta-Nicotyrine salt formation

Application Note: Safe Synthesis and Handling of -Nicotyrine Picrate Part 1: Executive Safety Directive (Read First) DANGER: EXPLOSION HAZARD Picric acid (2,4,6-trinitrophenol) is a Class A explosive.[1] While stable whe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Synthesis and Handling of -Nicotyrine Picrate

Part 1: Executive Safety Directive (Read First)

DANGER: EXPLOSION HAZARD Picric acid (2,4,6-trinitrophenol) is a Class A explosive.[1] While stable when wet (sold with >30% water content), dry picric acid is shock, friction, and heat sensitive.[2]

The Golden Rules of Picrate Chemistry:

  • Hydration is Life: Never allow the stock bottle of picric acid to dry out. Inspect the bottle threads for dry yellow crystals before opening. If crystals are found in the threads, DO NOT OPEN . Contact EHS/Bomb Squad immediately.

  • No Metal Contact: Picric acid reacts with metals (copper, lead, zinc, iron) to form metal picrates, which are significantly more shock-sensitive than the acid itself.[2] Use only glass, Teflon, or plastic spatulas and needles.

  • Desensitization: This protocol utilizes picric acid dissolved in ethanol.[3] Once in solution, the explosion hazard is significantly reduced, but the final isolated salt (Nicotyrine Picrate) should still be treated as an energetic compound.

Part 2: Scientific Context & Chemical Basis

The Challenge: -Nicotyrine Instability

-Nicotyrine (3-(1-methylpyrrol-2-yl)pyridine) is a secondary oxidation product of nicotine. Unlike nicotine, it contains an electron-rich pyrrole ring.
  • Physical State: Oily liquid at room temperature.

  • Stability: Highly susceptible to oxidative degradation and polymerization upon exposure to air and light, turning from pale yellow to dark brown/black.

  • Solution: Derivatization with picric acid forms a crystalline lattice (salt) that stabilizes the molecule, allowing for long-term storage and precise identification via melting point determination.

Reaction Logic

The reaction relies on acid-base neutralization.


-Nicotyrine possesses a basic pyridine nitrogen (

). The pyrrole nitrogen is non-basic due to aromaticity. Picric acid (

) is a strong organic acid.


Stoichiometry: 1:1 molar ratio is standard for nicotyrine, forming a monopicrate.

Physical Properties Data
CompoundMW ( g/mol )StateMelting Point (°C)Solubility

-Nicotyrine
158.20OilN/A (Liquid)Organic solvents
Picric Acid 229.10Crystal (Wet)122.5°CEtOH, Hot

Nicotyrine Picrate 387.30Crystal (Needles)168 - 171°C [1]Hot EtOH

Part 3: Detailed Protocol

Materials & Equipment
  • Reagents:

    
    -Nicotyrine (>95%), Picric Acid (moist, ~35% 
    
    
    
    ), Absolute Ethanol (200 proof).
  • Labware: Borosilicate glass vials (20mL), Plastic/Teflon spatula (NO METAL), Magnetic stir bar (Teflon coated), Hot plate/water bath.

  • PPE: Nitrile gloves (double gloved recommended due to staining), lab coat, safety goggles, face shield.

Workflow Diagram (Safety & Synthesis)

G Start Start: Picric Acid Handling Check Check Hydration (Is it wet?) Start->Check Stop STOP: Contact EHS (Explosion Risk) Check->Stop No (Dry Crystals) Weigh Weigh Wet Mass (Plastic Spatula Only) Check->Weigh Yes (Paste/Slurry) Dissolve Dissolve in warm Ethanol (60°C) Weigh->Dissolve Mix Add Nicotyrine in EtOH (Dropwise) Dissolve->Mix Crystallize Slow Cool to RT Then 4°C Mix->Crystallize Filter Vacuum Filtration (Wash with cold EtOH) Crystallize->Filter Dry Desiccator Dry (NO OVEN) Filter->Dry Final Nicotyrine Picrate (Yellow Needles) Dry->Final

Figure 1: Operational workflow emphasizing safety decision points during picrate synthesis.

Step-by-Step Methodology

Step 1: Preparation of Picric Acid Solution

  • Calculate the required mass.[1] For 100 mg (0.63 mmol) of Nicotyrine, you need 144 mg of dry Picric Acid.

  • Correction for Water: Since the acid is ~35% water, weigh approx. 220 mg of the wet paste .

  • Transfer the wet paste using a plastic spatula into a 20mL glass vial.

  • Add 3-5 mL of ethanol.

  • Warm gently (water bath at 50-60°C) until fully dissolved. The solution will be intense yellow.[4] Note: If the solution is cloudy, filter it through a glass wool plug to remove impurities.

Step 2: Salt Formation

  • Dissolve 100 mg of

    
    -Nicotyrine in 1 mL of ethanol in a separate vial.
    
  • While stirring the warm picric acid solution, add the nicotyrine solution dropwise.

  • Observation: A color deepening or immediate precipitate formation may occur.

  • Allow the mixture to heat at 60°C for another 5 minutes to ensure homogeneity.

Step 3: Crystallization & Isolation

  • Remove heat and wrap the vial in a towel to allow slow cooling to room temperature. This promotes the formation of defined needles rather than amorphous powder.

  • Once at room temperature, place the vial in a refrigerator (4°C) for 2 hours to maximize yield.

  • Collect crystals via vacuum filtration (Buchner funnel or Hirsch funnel).

  • Wash: Rinse the crystals with 1-2 mL of ice-cold ethanol to remove excess picric acid.

  • Drying: Transfer crystals to a watch glass. Place in a vacuum desiccator over silica gel or

    
    .
    
    • CRITICAL: Do NOT dry in an oven. Picrates are heat-sensitive.[3][4]

Part 4: Characterization & Validation

To ensure the protocol was successful, you must validate the identity of the salt.

Melting Point Determination

The melting point is the primary self-validating metric for this synthesis.

  • Protocol: Capillary tube method. Heat rate: 2°C/min.

  • Target Range: 168°C – 171°C [1][3].

    • Interpretation: A sharp melting point in this range confirms the formation of the monopicrate.

    • Failure Mode: A melting point <150°C suggests contamination with unreacted picric acid (MP 122°C) or solvent retention.

NMR Validation (Optional)

Dissolve ~5mg in DMSO-


.
  • Diagnostic Shift: Look for the downfield shift of the pyridine ring protons compared to free nicotyrine, indicating protonation at the pyridine nitrogen.

  • Picrate Signal: A singlet at

    
     8.6-8.8 ppm (2H) corresponds to the aromatic protons of the picrate anion.
    

Part 5: Waste Management

Picric Acid Waste is NOT Standard Organic Waste.

  • Neutralization: Collect all mother liquors (filtrate) and washings. Add them to a large beaker of water containing dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate. This converts free picric acid to sodium picrate (water-soluble).

  • Disposal: While sodium picrate is less volatile, it is still hazardous. Label the waste container clearly: "Contains Picric Acid / Picrates – EXPLOSIVE HAZARD if Dry."

  • Spills: Cover spills with sodium bicarbonate, then wipe up with wet paper towels. Place towels in a plastic bag, seal, and label as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Explosive Chemicals. Retrieved from [Link]

  • Frank, R. L., & Holley, R. W. (1942). Structure of Nicotyrine. Journal of the American Chemical Society, 64(12), 2835–2838.
  • University of California, Davis. Safety Net #108: Picric Acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Laboratory Scale-Up of beta-Nicotyrine Dipicrate Production

Document ID: ANP-BNDP-2026-02 Abstract: This document provides a comprehensive technical guide for the laboratory synthesis, purification, and characterization of beta-nicotyrine dipicrate. The protocols detailed herein...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-BNDP-2026-02

Abstract: This document provides a comprehensive technical guide for the laboratory synthesis, purification, and characterization of beta-nicotyrine dipicrate. The protocols detailed herein are designed for scalability, offering researchers, scientists, and drug development professionals a robust framework for producing high-purity material. Emphasis is placed on the underlying chemical principles, critical safety procedures for handling hazardous reagents, and self-validating quality control checkpoints to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

Beta-nicotyrine, or 3-(1-methyl-1H-pyrrol-2-yl)pyridine, is a minor alkaloid found in tobacco and is also a metabolite of nicotine.[1][2] Its study is relevant in toxicology, pharmacology, and as a reference standard for nicotine-related impurities in pharmaceutical and consumer products.[3][4] While the free base is often an oil or low-melting solid, its conversion to a crystalline salt, such as a dipicrate, facilitates purification, enhances stability for long-term storage, and provides a solid derivative with a sharp melting point suitable for definitive characterization.[2]

The formation of a picrate salt is a classic chemical technique for the isolation and identification of organic bases.[5] Picric acid (2,4,6-trinitrophenol) is a strong acid that reacts with basic compounds to form stable, often brightly colored, crystalline salts.[6] This guide details a reliable method for the dehydrogenation of nicotine to beta-nicotyrine, followed by the formation and purification of its dipicrate salt, with specific considerations for scaling the process from milligram to multi-gram quantities.

CRITICAL SAFETY DIRECTIVE: Handling Picric Acid

WARNING: Picric acid and its resulting metal picrate salts are potent explosives when dry and are sensitive to heat, shock, and friction.[7][8] Adherence to these safety protocols is mandatory.

  • Explosion Hazard:

    • NEVER allow picric acid to dry out completely. It is typically supplied wetted with at least 10% water and must be stored in this state.[9]

    • Visually inspect picric acid containers for signs of crystallization around the cap or threads before opening. If dry crystals are observed, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Avoid contact with metals, concrete, and bases, as picric acid can form highly shock-sensitive picrate salts (e.g., lead picrate, calcium picrate).[6][10][11] Use only glass, plastic, or ceramic spatulas and equipment.

  • Personal Protective Equipment (PPE):

    • Always work within a certified chemical fume hood.

    • Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Storage & Handling:

    • Store picric acid away from heat sources and incompatible materials in a dedicated, fire-proof cabinet.[12]

    • Log the date of receipt and every opening of the container. Periodically (e.g., every 6 months) check the water content and add deionized water if necessary to maintain hydration.[12]

    • Clean the container neck and threads with a damp cloth before resealing to prevent the formation of dry crystals.[9]

  • Waste Disposal: All picric acid-contaminated waste is considered hazardous. Dispose of it through your institutional EHS office. Do not attempt to dispose of it in regular trash or down the drain.

Part I: Synthesis of β-Nicotyrine Free Base via Dehydrogenation

This section details the conversion of readily available (S)-(-)-nicotine to β-nicotyrine. The chosen method is dehydrogenation using activated manganese dioxide (MnO₂), which can be efficiently performed using microwave irradiation to improve yields and drastically reduce reaction times compared to conventional heating.[13][14][15]

Principle & Reaction Scheme

The reaction involves the oxidation of the pyrrolidine ring in nicotine to a pyrrole ring, creating the aromatic β-nicotyrine system. MnO₂ acts as the oxidizing agent.

(S)-(-)-Nicotine → [MnO₂, Microwave] → β-Nicotyrine

Materials & Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Quantity (10 mmol scale)Supplier/GradeNotes
(S)-(-)-NicotineC₁₀H₁₄N₂162.231.62 g (1.63 mL)≥99%, Reagent GradeHighly toxic. Handle with extreme care.
Manganese Dioxide (Activated)MnO₂86.948.7 g (10 eq.)Activated, for synthesisThe activity of MnO₂ can vary. Use a high-quality, activated grade.
Dichloromethane (DCM)CH₂Cl₂84.93~150 mLAnhydrous, ACS GradeUsed for extraction and chromatography.
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeUsed for chromatography.
HexanesC₆H₁₄86.18As neededACS GradeUsed for chromatography.
Silica GelSiO₂60.08As needed230-400 meshFor column chromatography.
Step-by-Step Protocol: Microwave-Assisted Synthesis
  • Reaction Setup: In a 100 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine (S)-(-)-nicotine (1.62 g, 10 mmol) and activated manganese dioxide (8.7 g, 100 mmol).

    • Scientist's Note: A large excess of MnO₂ is crucial for driving the reaction to completion. The reaction is heterogeneous, so efficient stirring is important.

  • Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20-30 minutes with continuous stirring.

    • Rationale: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the dehydrogenation process.[14] Monitor the reaction progress by TLC (see step 3).

  • In-Process Monitoring (TLC): Spot a small, filtered aliquot of the reaction mixture on a silica TLC plate. Develop the plate using a mobile phase of 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide. Visualize under UV light (254 nm). The product, β-nicotyrine, should have a higher Rf value than the starting nicotine.

  • Work-up and Filtration: After cooling the reaction vessel to room temperature, add ~50 mL of dichloromethane (DCM) and stir vigorously for 10 minutes.

  • Filter the slurry through a pad of Celite® in a Büchner funnel to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (~3 x 25 mL) until the filtrate runs clear.

    • Rationale: Celite prevents the fine MnO₂ particles from clogging the filter paper, ensuring an efficient separation.

  • Solvent Removal: Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield a crude brown oil.

  • Purification (Silica Gel Chromatography): Purify the crude oil by flash column chromatography on silica gel.

    • a. Load the crude product onto a silica gel column.

    • b. Elute with a gradient of 0% to 5% methanol in dichloromethane to isolate the product.

    • c. Collect fractions containing the pure product as determined by TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain β-nicotyrine as a pale yellow to brown oil.[2] Determine the yield. (Expected yield: ~70-80%).

Part II: Formation of β-Nicotyrine Dipicrate

This stage involves the acid-base reaction between the synthesized β-nicotyrine (a diacidic base) and two equivalents of picric acid to form the dipicrate salt, which precipitates from solution as a stable crystalline solid.

G cluster_0 Part I: Synthesis of β-Nicotyrine cluster_1 Part II: Dipicrate Salt Formation Nicotine Nicotine MnO2 MnO₂ (10 eq.) Microwave, 150°C Nicotine->MnO2 Beta_Nicotyrine β-Nicotyrine (Free Base) MnO2->Beta_Nicotyrine Picric_Acid Picric Acid (2.1 eq.) Ethanol Beta_Nicotyrine->Picric_Acid Dipicrate β-Nicotyrine Dipicrate (Crystalline Solid) Picric_Acid->Dipicrate

Caption: Synthesis pathway from Nicotine to β-Nicotyrine Dipicrate.

Materials & Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Quantity (5 mmol scale)Supplier/GradeNotes
β-NicotyrineC₁₀H₁₀N₂158.200.79 gFrom Part IEnsure product is free of solvent.
Picric AcidC₆H₃N₃O₇229.102.41 g (10.5 mmol, 2.1 eq.)ACS Grade, ≥10% waterEXPLOSIVE WHEN DRY. Handle with extreme care.
Ethanol (95%)C₂H₅OH46.07~100 mLACS GradeSolvent for reaction and crystallization.
Step-by-Step Protocol: Salt Formation
  • Prepare β-Nicotyrine Solution: In a 250 mL Erlenmeyer flask, dissolve the β-nicotyrine (0.79 g, 5 mmol) in 25 mL of 95% ethanol. Warm gently on a hotplate if necessary to ensure complete dissolution.

  • Prepare Picric Acid Solution: In a separate 100 mL beaker, carefully weigh the wetted picric acid (2.41 g of pure compound, adjust weight based on water content). Dissolve it in 50 mL of 95% ethanol. The solution will be bright yellow.

    • Scientist's Note: A slight excess (2.1 equivalents) of picric acid ensures complete conversion of the diacidic base to the dipicrate salt.

  • Combine Solutions: While stirring the β-nicotyrine solution, slowly add the picric acid solution via a pipette or dropping funnel over 5-10 minutes.

  • Precipitation and Crystallization: A voluminous yellow precipitate of β-nicotyrine dipicrate should form immediately. Once the addition is complete, gently heat the mixture with stirring to near boiling to dissolve any fine particles, then allow it to cool slowly to room temperature.

    • Rationale: This process of heating and slow cooling, known as digestion, encourages the formation of larger, more easily filterable crystals and improves the purity of the product.

  • Complete Crystallization: Place the flask in an ice bath for at least 1 hour to maximize the yield of the precipitated salt.

Scale-Up Considerations
  • Heat Management: The salt formation is an exothermic acid-base neutralization. When scaling up (>5 g), use a jacketed reaction vessel to control the temperature during the addition of the picric acid solution.

  • Reagent Addition: For larger scales, controlled addition of the picric acid solution using a dropping funnel is critical to avoid localized overheating and to ensure homogenous mixing.

  • Isolation: For multi-gram quantities, traditional Büchner funnel filtration can be slow. Consider using a larger filter funnel or a centrifuge with a filter bag for more efficient solid-liquid separation.

Part III: Purification, Isolation, and Quality Control

Recrystallization is employed to remove any unreacted starting materials or coprecipitated impurities, yielding a high-purity final product.

G Start Synthesized β-Nicotyrine Step1 Dissolve in Ethanol Start->Step1 Step2 Add Picric Acid Solution Step1->Step2 Step3 Precipitate/ Crystallize Step2->Step3 Step4 Isolate Crude Dipicrate (Filtration) Step3->Step4 Step5 Recrystallize from Ethanol/Water Step4->Step5 Step6 Filter & Wash Step5->Step6 Step7 Dry Under Vacuum Step6->Step7 QC Final QC Analysis (MP, HPLC, NMR) Step7->QC

Caption: Experimental workflow for β-Nicotyrine Dipicrate production.

Protocol: Recrystallization and Final Isolation
  • Isolation of Crude Product: Collect the crude β-nicotyrine dipicrate crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol (2 x 10 mL) to remove any soluble impurities.

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add the minimum amount of boiling 95% ethanol required to fully dissolve the solid.

    • Scientist's Note: If the solid does not dissolve readily, add hot deionized water dropwise to the boiling ethanol solution until a clear solution is obtained. Avoid adding excess solvent.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Final Filtration and Washing: Collect the purified, bright yellow, needle-like crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (40-50°C) until a constant weight is achieved. DO NOT use high heat due to the explosive nature of picrates.

  • Characterization: Determine the melting point, purity by HPLC, and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.

Quality Control Specifications
TestSpecificationRationale
Appearance Bright yellow crystalline solidConfirms the formation of the picrate salt.
Melting Point 170-172 °CA sharp melting point indicates high purity. Literature value is 170-171 °C.[2]
Purity (HPLC) ≥98%Quantifies the purity and detects any residual starting materials or byproducts.
¹H NMR Conforms to structureConfirms the chemical identity and structural integrity of the molecule.
Residual Solvents Per ICH guidelinesEnsures the final product is free from significant solvent contamination.

Conclusion

This document provides a detailed, safety-conscious, and scalable protocol for the production of high-purity β-nicotyrine dipicrate. By integrating modern synthesis techniques like microwave irradiation with classic purification methods, this guide enables researchers to reliably produce this important reference compound. The emphasis on the rationale behind each step and the inclusion of critical quality control checkpoints ensures that the process is both efficient and scientifically robust. Strict adherence to the safety protocols for handling picric acid is paramount for the successful and safe execution of this procedure.

References

  • Taylor, E. C., & Bodnarchuk, T. A. (2007). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Synthetic Communications, 37(23), 4237-4243. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910701554988]
  • Gade, N. et al. (2012). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00397910701554988]
  • ResearchGate. (n.d.). Synthesis of Picric Acid at Domestic Scales. [URL: https://www.researchgate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Historical Applications of Picrate Salts in Chemistry. [URL: https://www.benchchem.
  • ResearchGate. (n.d.). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions | Request PDF. [URL: https://www.researchgate.net/publication/232822081_An_Improved_Synthesis_of_b-Nicotyrine_from_the_Dehydrogenation_of_Nicotine_Comparison_of_Conventional_and_Microwave-Assisted_Reactions]
  • Google Patents. (n.d.). US20120209006A1 - Process for the preparation of (r,s)-nicotine. [URL: https://patents.google.
  • Wikipedia. (n.d.). Nicotyrine. [URL: https://en.wikipedia.org/wiki/Nicotyrine]
  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [URL: https://www.restek.
  • National Center for Biotechnology Information. (n.d.). Nicotyrine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nicotyrine]
  • TargetMol. (n.d.). beta-Nicotyrine. [URL: https://www.targetmol.com/product/beta-Nicotyrine]
  • Cayman Chemical. (n.d.). β-Nicotyrine. [URL: https://www.caymanchem.com/product/16333/β-nicotyrine]
  • Miles, C. W., et al. (2021). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. Neuropsychopharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8429019/]
  • Concordia University. (n.d.). Picric Acid Safety Guidelines. [URL: https://www.concordia.ca/content/dam/concordia/services/safety/docs/EHS-DOC-009_PicricAcidSafety.pdf]
  • ChemicalBook. (n.d.). B-NICOTYRINE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8154891.htm]
  • Veeprho Pharmaceuticals. (n.d.). Nicotine EP Impurity B. [URL: https://www.veeprho.com/impurities/nicotine-ep-impurity-b.html]
  • Sciencemadness Wiki. (2023). Picric acid. [URL: https://www.sciencemadness.org/wiki/index.php/Picric_acid]
  • LGC Standards. (n.d.). Beta-Nicotyrine-d3. [URL: https://www.lgcstandards.com/US/en/Beta-Nicotyrine-d3/p/TRC-N445002]
  • Wikipedia. (n.d.). Picric acid. [URL: https://en.wikipedia.org/wiki/Picric_acid]
  • University of California, Berkeley. (n.d.). Safe Handling of Picric Acid. Environment, Health & Safety. [URL: https://ehs.berkeley.edu/hazardous-materials/chemical-safety-guidance/safe-handling-picric-acid]
  • National Center for Biotechnology Information. (n.d.). Picric Acid. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Picric-acid]
  • Wang, R., et al. (2018). Synthesis and properties of alkali metal picrates. Journal of Thermal Analysis and Calorimetry, 131(3), 2455–2461. [URL: https://link.springer.com/article/10.1007/s10973-017-6799-9]
  • University of Texas at Dallas. (2019). Guidelines for the Safe Handling of Picric Acid. [URL: https://ehs.utdallas.edu/wp-content/uploads/2019/03/UTD-Picric-Acid-Guidelines-2019.pdf]
  • El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Separations, 10(3), 195. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10056972/]
  • MDPI. (n.d.). Analysis of Assessment Methods for Detecting Nicotine Residue and Its Impact on Humans: A Systematic Review. [URL: https://www.mdpi.com/2813-241X/3/4/52]
  • Taylor & Francis. (n.d.). Picrate – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • New Jersey Department of Health. (n.d.). Picric Acid - Hazardous Substance Fact Sheet. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1542.pdf]
  • The University of British Columbia. (2019). Working Safely with Picric Acid. Safety & Risk Services. [URL: https://srs.ubc.ca/health-safety/research-safety/chemical-safety/working-safely-with-picric-acid/]
  • Stanford University. (n.d.). Information on Picric Acid. Environmental Health & Safety. [URL: https://ehs.stanford.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Safe Handling and Decontamination of Picrate Salts

Topic: Preventing Explosion Hazards with Picrate Salt Derivatives Audience: Researchers, Medicinal Chemists, and EHS Officers Version: 2.4 (Current as of 2026) Introduction: The Hidden Hazard in Your Inventory As a Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Explosion Hazards with Picrate Salt Derivatives Audience: Researchers, Medicinal Chemists, and EHS Officers Version: 2.4 (Current as of 2026)

Introduction: The Hidden Hazard in Your Inventory

As a Senior Application Scientist, I often see picric acid treated casually because of its common use in histology (Bouin’s solution) or as a characterization reagent for basic drugs. This is a critical error.

While wet picric acid is a flammable solid, dry picric acid and its metal salt derivatives are high explosives (Class 1.1D).[1] They are shock, friction, and heat sensitive.[2][3][4][5][6] The danger lies not just in the reagent itself, but in its insidious ability to form unstable salts with common laboratory materials—specifically metals and concrete.[1][3][4][6][7]

This guide moves beyond generic safety sheets to address the specific "why" and "how" of preventing detonation in a research environment.

Module 1: Critical Storage & Stability (The Precursor)

The Core Directive: Hydration is your primary engineering control.

Q: Why must I inspect water content, and how often?

A: Picric acid is sold wetted (usually >30% water) to desensitize it. Over time, even in a sealed bottle, water vapor can escape or redistribute, leading to the formation of anhydrous crystals.

  • Protocol: Inspect every 2 weeks initially, then monthly.

  • The "Shake Test": Gently tilt the bottle. The contents should look like a wet paste or sludge.[4] If the solid moves freely like dry sand or makes a "rattling" sound, it is dangerously dry.

Q: I found a vintage bottle of picric acid. It looks dry. Should I open it to rehydrate?

A: ABSOLUTELY NOT. If you see crystals formed around the cap threads or if the content is dry, the friction of unscrewing the cap is sufficient to detonate the bottle.[8]

Follow this Decision Matrix immediately:

DriedBottleProtocol Start Found Old/Suspect Bottle Inspect Visual Inspection (No Touching) Start->Inspect Crystals Crystals in threads/cap? Inspect->Crystals Dry Contents appear dry/rattling? Crystals->Dry No Action1 STOP. Do Not Touch. Evacuate Lab. Call Bomb Squad. Crystals->Action1 Yes (High Risk) Dry->Action1 Yes (High Risk) Action2 Submerge bottle (cap on) in bucket of water for 24-48h to loosen threads via osmosis. Dry->Action2 No (Paste visible) Action3 Open carefully. Rehydrate to >30% water. Action2->Action3

Figure 1: Decision matrix for handling potentially compromised picric acid containers. Note that professional EHS intervention is always the safest route.

Module 2: Material Compatibility (The Derivatives)

The Core Directive: Picric acid is an acid; it reacts with bases and metals to form salts (picrates).[4][7][9] These salts are often more unstable than the parent acid.[4]

Q: Which materials are strictly prohibited?

A: You must eliminate metal contact.[3][5] Picric acid reacts with metals to form transition metal picrates (e.g., Lead Picrate, Copper Picrate), which are primary explosives used in detonators.

Material Compatibility Table

Material ClassStatusRisk / Mechanism
Copper / Brass PROHIBITED Forms Copper Picrate. Extremely shock-sensitive.[9] Common in fittings and drains.
Lead PROHIBITED Forms Lead Picrate. Highly explosive. Common in old plumbing.
Iron / Steel PROHIBITED Forms Iron Picrate. Avoid standard steel spatulas.
Zinc / Aluminum PROHIBITED Forms unstable salts; Aluminum + water + picric acid can ignite.[4][10]
Concrete PROHIBITED Reacts with calcium in cement to form Calcium Picrate (impact sensitive).
Polypropylene (PP) SAFE Inert. Recommended for secondary containment.[9]
Glass SAFE Inert. Recommended for reaction vessels.
Teflon (PTFE) SAFE Inert. Best for stir bars and spatulas.
Q: I am synthesizing a drug-picrate salt for characterization. What precautions are unique here?

A: Unlike the wet precursor, you are intentionally isolating a dry picrate salt.

  • Scale Limit: Never synthesize >0.5g unless absolutely necessary.

  • Drying: Do not oven dry. Air dry behind a blast shield.

  • Manipulation: Never scrape the product from a glass frit with a metal spatula. Use a Teflon policeman or wooden spatula. Static discharge can also initiate dry salts; use antistatic guns/mats.

Module 3: Emergency & Decontamination

The Core Directive: Do not neutralize spills with simple bases like Sodium Bicarbonate.

Q: Why can't I use baking soda (Sodium Bicarbonate) on a spill?

A: This is a common amateur mistake. Neutralizing picric acid with a base forms a picrate salt (e.g., Sodium Picrate). While Sodium Picrate is less sensitive than Lead Picrate, it is still an explosive hazard when dry.

Correct Spill Protocol:

  • Secure: Isolate the area.

  • Desensitize: Immediately mist the spill gently with water to prevent dust and friction sensitivity.

  • Absorb: Cover with wet paper towels or inert absorbent pads.[11]

  • Contain: Place the wet towels into a plastic bag, then into a plastic bucket with water.

  • Disposal: Contact EHS. The waste must be kept wet.[3][4][5][6][7]

Q: How does the "Salt Formation" hazard actually work?

A: Understanding the chemical pathway helps reinforce safety compliance.

SaltFormation Picric Picric Acid (Wet/Stabilized) Spill Spill on Metal/Concrete Picric->Spill Reaction Acid-Base Reaction (Proton Transfer) Spill->Reaction Salt Metal Picrate Salt (e.g., Lead Picrate) Reaction->Salt Forms rapidly Dry Drying Event Salt->Dry Evaporation Boom Detonation via Shock/Friction Dry->Boom Light touch

Figure 2: The pathway from stable reagent to unstable explosive. Note that the reaction happens upon contact with incompatible surfaces.

References

  • University of Alabama EHS. (n.d.). Picric Acid: Guidance for Laboratories. Retrieved from [Link]

  • Stanford University EHS. (n.d.). Information on Picric Acid. Retrieved from [Link]

  • McGill University. (n.d.). Guidelines for the Safe Use of Picric Acid. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2002). Picric Acid Hazards. Retrieved from [Link]

  • Alleima. (n.d.). Corrosion tables: Picric Acid Compatibility. Retrieved from [Link]

Sources

Optimization

troubleshooting low melting point of beta-Nicotyrine dipicrate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with beta-nicotyrine dipicrate. This resource provides in-depth troubleshooting assistance in a direct questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with beta-nicotyrine dipicrate. This resource provides in-depth troubleshooting assistance in a direct question-and-answer format to address common challenges encountered during its synthesis and characterization, with a specific focus on resolving issues related to a lower-than-expected melting point.

Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of beta-nicotyrine dipicrate and why is it important?

The melting point of a crystalline solid is a critical physical property that serves as a primary indicator of its purity. For a pure compound, melting occurs over a narrow, well-defined temperature range. The literature value for the closely related nicotine dipicrate is a stable solid up to its melting point of 218°C[1]. While a precise, universally cited melting point for beta-nicotyrine dipicrate is less commonly reported, it is expected to be a sharp, distinct value in its pure form.

The Importance of an Accurate Melting Point:

  • Purity Assessment: A broad melting range or a melting point that is significantly lower than the established value for a pure sample is a strong indication of the presence of impurities.

  • Compound Identification: Historically, the formation of picrate salts, which are crystalline derivatives with sharp melting points, was a fundamental technique for identifying organic bases like alkaloids[2][3].

  • Quality Control: In drug development and manufacturing, a consistent melting point is a key parameter for ensuring batch-to-batch consistency and adherence to quality standards.

The phenomenon responsible for the lowering of the melting point is known as melting point depression . Impurities disrupt the uniform crystal lattice structure of the solid, which requires less energy to overcome the intermolecular forces holding the molecules together[4][5].

Troubleshooting Guide: Low Melting Point
Q2: My synthesized beta-nicotyrine dipicrate has a melting point significantly lower than expected and melts over a wide range. What are the most likely causes?

Observing a depressed and broad melting point range is a classic sign of a contaminated sample. The potential causes can be systematically investigated, generally falling into three categories: residual solvent, unreacted starting materials, or side-products from the synthesis.

Below is a logical workflow to diagnose the issue.

TroubleshootingWorkflow start Observed Low/Broad Melting Point check_solvent Hypothesis 1: Residual Solvent Present start->check_solvent check_impurities Hypothesis 2: Chemical Impurities start->check_impurities protocol_drying Action: Vacuum Oven Drying (Low Temp) check_solvent->protocol_drying Easiest to resolve protocol_recrystallize Action: Recrystallization check_impurities->protocol_recrystallize measure_mp1 Re-measure Melting Point protocol_drying->measure_mp1 measure_mp2 Re-measure Melting Point protocol_recrystallize->measure_mp2 measure_mp1->check_impurities Fail success Result: Sharp, Elevated MP (Problem Solved) measure_mp1->success Pass measure_mp2->success Pass fail Result: MP Still Low/Broad measure_mp2->fail Fail advanced_analysis Next Step: Advanced Characterization (NMR, MS, HPLC) fail->advanced_analysis

Caption: Troubleshooting workflow for a low melting point.

Q3: Could residual solvent from the synthesis be the problem? How do I address this?

Yes, this is a very common and often overlooked cause. Solvents trapped within the crystal lattice act as an impurity, leading to significant melting point depression[6]. Ethanol, methanol, or acetone are frequently used for the synthesis and recrystallization of picrate salts and can be retained in the final product if not adequately removed[2][7].

Experimental Protocol: Removal of Residual Solvent

  • Sample Preparation: Place a small amount of your beta-nicotyrine dipicrate in a vacuum-rated watch glass or vial. Do not use a plastic container.

  • Vacuum Drying: Place the sample in a vacuum oven.

  • Temperature Setting: Set the temperature to a mild level (e.g., 40-50°C). Caution: Do not heat close to the melting point to avoid decomposition. Picric acid itself sublimes above its melting point of 122.5°C, and picrate salts can be explosive if handled improperly, especially when dry[1][8].

  • Drying Time: Dry under a high vacuum for several hours (4-12 hours is typical) until the weight of the sample is constant.

  • Re-evaluation: After drying, allow the sample to cool to room temperature in a desiccator to prevent moisture absorption, as some salts can be hygroscopic[9]. Re-measure the melting point. A significant increase in the melting point and a narrowing of the range indicate that residual solvent was the primary issue.

Q4: I've thoroughly dried my sample, but the melting point is still low. What are the likely chemical impurities from the synthesis of beta-nicotyrine dipicrate?

If drying does not resolve the issue, the cause is likely chemical contamination. The impurities present will depend on the synthetic route used to obtain beta-nicotyrine. A common method is the dehydrogenation of nicotine[10][11].

SynthesisReaction beta_nicotyrine beta-Nicotyrine (Base) product beta-Nicotyrine Dipicrate (Salt) beta_nicotyrine->product + picric_acid Picric Acid (2 equivalents) picric_acid->product

Caption: Formation of beta-nicotyrine dipicrate salt.

Potential Chemical Impurities:

  • Excess Picric Acid: If an excess of picric acid was used during salt formation and not fully removed, it will depress the melting point. Picric acid has a melting point of 122.5°C.

  • Unreacted Nicotine: Incomplete dehydrogenation will leave residual nicotine. Nicotine can also form a dipicrate salt with a reported melting point of 218°C[1]. A mixture of beta-nicotyrine dipicrate and nicotine dipicrate would likely exhibit melting point depression.

  • Nicotine-Related Alkaloids: Synthesis starting from tobacco-extracted nicotine may introduce other alkaloids like nornicotine, cotinine, or myosmine, which are common impurities[12][13]. These can also form picrate salts with different melting points.

  • Degradation Products: Nicotine and its derivatives can oxidize or decompose, especially with heat, forming products like nicotine-N'-oxide[10][14][15].

Data Table: Melting Points of Relevant Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Role in Analysis
beta-Nicotyrine487-19-4158.20168-169 (as oil)Target Molecule (Base)
Picric Acid88-89-1229.10122.5Reagent / Impurity
Nicotine54-11-5162.23-79 (as liquid)Precursor / Impurity
Nicotine DipicrateN/A620.44218Potential Impurity Salt
Cotinine486-56-6176.22140-142Potential Impurity

(Note: Data sourced from PubChem and other chemical suppliers)[16][17]

Q5: How can I purify my beta-nicotyrine dipicrate to remove these chemical impurities?

The most effective method for purifying crystalline organic salts is recrystallization . This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.

Experimental Protocol: Recrystallization of beta-Nicotyrine Dipicrate

  • Solvent Selection: Choose a solvent in which the beta-nicotyrine dipicrate is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or an ethanol-water mixture is often a good starting point for picrate salts[2]. Test small quantities first.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is crucial for maximizing yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic byproducts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven as described in Q3 .

  • Final Analysis: Measure the melting point of the recrystallized product. A pure compound should exhibit a much sharper and higher melting point. If the melting point is still low, a second recrystallization may be necessary.

Q6: I have recrystallized my product multiple times, and the melting point is still not sharp or at the expected value. What are my next steps?

If rigorous purification fails to resolve the issue, it suggests either the presence of a very persistent impurity with similar solubility properties or that the synthesized compound may not be what you expect. At this stage, advanced analytical techniques are required for definitive structural confirmation and purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure. Impurities will present as extra peaks in the spectrum, allowing for their identification and quantification.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound and can help identify the mass of any impurities present.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating components in a mixture and assessing purity. A pure sample should show a single, sharp peak.

If these analyses reveal a pure compound but the melting point remains inconsistent with any known value, you may have synthesized a different isomer or a novel compound. In such cases, full characterization is necessary to establish the properties of the new chemical entity.

References
  • The gravimetric determination of nicotine as dipicrate. - CABI Digital Library. Available at: [Link]

  • Picric acid and picrate salts - Transports Canada. Available at: [Link]

  • Picrate – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Synthesis and properties of alkali metal picrates. Available at: [Link]

  • Nicotyrine | C10H10N2 | CID 10249 - PubChem - NIH. Available at: [Link]

  • Nicotyrine - Wikipedia. Available at: [Link]

  • The Essential Role of Picrate Salts in Chemical Analysis and Synthesis. Available at: [Link]

  • (PDF) Structural Investigation and Hirshfeld Surface Analysis of Three Organic Picrate Salts. Available at: [Link]

  • Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers - Semantic Scholar. Available at: [Link]

  • An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions | Request PDF - ResearchGate. Available at: [Link]

  • The Pyrolysis of (−)-(S)-Nicotine: Racemization and Decomposition - PMC - NIH. Available at: [Link]

  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC. Available at: [Link]

  • US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents.
  • Melting point depression - IBChem. Available at: [Link]

  • 6.1C: Melting Point Theory - Chemistry LibreTexts. Available at: [Link]

  • Melting-point depression – Knowledge and References - Taylor & Francis. Available at: [Link]

  • The Pyrolysis of (−)-(S)-Nicotine: Racemization and Decomposition - ResearchGate. Available at: [Link]

  • What makes common salt hygroscopic? - Quora. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of Light-Sensitive Dipicrate Salts

A Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for the safe stor...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for the safe storage and handling of light-sensitive dipicrate salts. Given their energetic nature and susceptibility to degradation, adherence to strict protocols is paramount for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and safe handling of dipicrate salts.

Q1: What are dipicrate salts, and what are their primary hazards?

Dipicrate salts are derivatives of picric acid (2,4,6-trinitrophenol). Picric acid is a highly energetic compound, and its salts can be even more hazardous.[1] The primary risks associated with these compounds are twofold:

  • Explosive Hazard: When dry, picric acid and its salts are highly sensitive to shock, friction, and heat, posing a significant explosion risk.[1][2][3] Many picrate salts are more shock-sensitive than picric acid itself.[4]

  • Light Sensitivity: The aromatic nitro groups in the picrate molecule are chromophores that absorb light, particularly in the UV and blue regions of the spectrum.[5] This absorbed energy can initiate photochemical reactions, leading to the degradation of the compound. This can compromise sample purity and potentially create unknown, hazardous byproducts.[5][6]

Q2: Why is it critical to keep dipicrate salts wetted?

The presence of water acts as a desensitizer, dramatically reducing the shock, friction, and heat sensitivity of the material.[7] Picric acid wetted with at least 10% water is considered significantly less hazardous, while material with less than 10% water is dangerously unstable and may pose an explosion hazard.[2][7] For storage and transport, a water content of >30% is often standard.[7][8] The water physically coats the crystals, reducing intermolecular friction and acting as a heat sink. Never let picric acid or its salts dry out. [2][7]

Q3: How does light exposure specifically affect these salts?

Light, especially direct sunlight or bright artificial light, provides the energy to break down the molecules in light-sensitive compounds.[5] For dipicrate salts, this photodegradation can lead to:

  • Loss of Potency: The active compound degrades, affecting the accuracy of experimental results.

  • Formation of Impurities: New, unintended chemical compounds can form, which may interfere with assays or introduce toxicity.[5]

  • Increased Instability: While the primary explosive hazard relates to dryness, the chemical changes induced by light could potentially alter the stability profile of the material over time.

Q4: What are the ideal storage conditions for light-sensitive dipicrate salts?

Proper storage is the most critical control measure. The ideal environment is a cool, dry, dark, and well-ventilated area.[2][7] All storage locations should be clearly marked with warning signs.[2]

ParameterRecommended ConditionRationale & Causality
Light Complete darknessTo prevent photochemical degradation. Store in opaque or amber-colored containers inside a lightless cabinet.[5]
Temperature 15-25 °C (59-77 °F)Avoids heat, which increases the risk of explosive decomposition.[9] Protect from freezing, which can cause container damage.[2][10]
Moisture Maintain >10% water (solid form)To ensure the material remains desensitized and non-explosive.[2][7]
Atmosphere Well-ventilatedPrevents the buildup of any potentially toxic or flammable fumes.[2][10]
Container Original, compatible containersUse only glass or polyethylene containers. Avoid all contact with metals, including metal caps, as picrates form dangerously explosive salts with metals like copper, zinc, lead, and iron.[1][3][11]

Q5: How often should I inspect my stored dipicrate salts?

Regular inspections are mandatory to ensure safety.

  • Monthly: A visual inspection of the container's exterior for any damage, leaks, or crystal formation should be conducted.[2]

  • Every 3-6 Months: Check the hydration level to ensure the solid material is still submerged or visibly wet.[4][7] If necessary, add distilled water to maintain a safe moisture content.[8] It is also good practice to gently rotate the bottle every 3 months to ensure even water distribution.[7]

Q6: What are the visual signs of an unstable or compromised dipicrate salt?

Immediate action is required if you observe any of the following:

  • Dryness: The material appears as a dry, yellow powder or crystalline solid.[2]

  • Crystallization: Needle-like or crystalline formations are visible on the container, particularly around the cap and threads.[7] This is an extremely dangerous sign, as friction from opening the cap could cause an explosion.[7]

  • Metal Contact: The salt is stored in a container with a metal cap or has come into contact with other metals.[3][8]

  • Age: The container is over two years old and its condition is unknown.[3]

Troubleshooting Guide

This section provides direct answers to specific problems you may encounter.

Problem: I've discovered an old, forgotten bottle of a dipicrate salt.

  • Probable Cause: The storage history, purchase date, and hydration status are unknown, making it a high-risk situation.

  • Solution:

    • DO NOT TOUCH OR MOVE THE BOTTLE. [2][7] Even a minor disturbance can be dangerous.[2]

    • IMMEDIATELY SECURE THE AREA. Restrict all access to the location.[7]

    • POST A WARNING SIGN: Indicate "Potentially Explosive Material – Do Not Touch".[2]

    • VISUALLY INSPECT FROM A DISTANCE: Look for signs of dryness or crystallization around the cap.[7]

    • CONTACT YOUR INSTITUTION'S ENVIRONMENTAL HEALTH & SAFETY (EH&S) OFFICE OR A BOMB DISPOSAL UNIT IMMEDIATELY. [3][4] Only experienced personnel should handle these situations.[2]

Problem: The salt in my container appears dry, or there are crystals around the cap.

  • Probable Cause: The water has evaporated over time, leaving the material in a dangerously explosive state. Friction-sensitive crystals may have formed in the cap threads.

  • Solution: This is an extremely dangerous situation. Follow the exact same steps as for finding an old, unknown bottle: DO NOT TOUCH, SECURE THE AREA, and CALL EH&S IMMEDIATELY. [7][8] Attempting to open the container can result in an explosion.[2]

Problem: The solution has changed color, or a precipitate has formed.

  • Probable Cause: This could indicate photodegradation due to light exposure or a chemical reaction with the container or contaminants. The stability of the salt is compromised.

  • Solution:

    • Treat the material as potentially unstable.

    • Consult the Safety Data Sheet (SDS) for the specific salt.

    • If there is any doubt about its stability, do not use it.

    • Contact your institution's EH&S department for guidance on proper characterization and disposal.

Experimental Protocols

Protocol 1: Routine Inspection and Rehydration of Dipicrate Salts

Causality: This protocol is designed to prevent the primary hazard of accidental drying. Regular, documented checks create a self-validating system of safety.

Materials:

  • Laboratory Logbook

  • Distilled Water

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves[1]

Procedure:

  • Schedule: Perform this check every six months for all stored dipicrate salts.[4]

  • Prepare: Don appropriate PPE. Bring the logbook to the storage location.

  • Visual Inspection: Without moving the container excessively, visually inspect the contents. Verify that the solid material is covered by a layer of water or that the paste is visibly moist.[11]

  • Check for Crystals: Carefully inspect the cap and threads for any signs of crystal formation. If crystals are present, STOP immediately and initiate the emergency protocol.

  • Rehydration (If Necessary): If the water level is low but no crystals are visible around the cap, carefully and slowly open the container in a chemical fume hood.[1] Add a sufficient amount of distilled water to re-submerge the solid.

  • Cleaning: Before resealing, wipe the bottleneck, cap, and threads with a cloth dampened with distilled water to prevent crystal formation upon closure.[4][11]

  • Documentation: In the logbook, record the date of inspection, the amount of water added (if any), and your initials. Affix a label to the bottle with the same information.[8] This provides a clear history of maintenance.

Protocol 2: Emergency Procedure for a Suspected Dry Dipicrate Salt Container

Causality: This workflow minimizes the risk of detonation from shock or friction by establishing a strict "no-touch" policy and escalating the situation to trained professionals.

Procedure:

  • IDENTIFY: A container is found to be dry, has crystals around the cap, or is of unknown condition.

  • ISOLATE: Immediately cease all activity in the vicinity. Do not attempt to move, open, or handle the container in any way.[2][7]

  • EVACUATE & SECURE: Calmly instruct all personnel to leave the immediate area. Cordon off the area and post warning signs.[7]

  • NOTIFY: From a safe location, contact your institution's designated emergency line (e.g., EH&S, Campus Safety). Provide the exact location and a description of the container.

  • AWAIT RESPONSE: Do not re-enter the area. Await the arrival of trained emergency response or explosive ordnance disposal personnel. They have the equipment and procedures to safely manage and dispose of the material.[7]

Visual Workflow Diagrams

Diagram 1: Troubleshooting Potentially Compromised Dipicrate Salt

G start Potentially Compromised Container Identified check_dry Is the salt visibly dry or are crystals present around the cap? start->check_dry stop_danger EXTREME DANGER DO NOT TOUCH OR MOVE check_dry->stop_danger Yes check_age Is the container >2 years old and/or has a metal cap? check_dry->check_age No secure_area 1. Secure Area 2. Post Warnings stop_danger->secure_area call_ehs Contact EH&S / Emergency Response secure_area->call_ehs end_safe Await Professional Disposal call_ehs->end_safe quarantine Quarantine for EH&S assessment check_age->quarantine Yes check_solution Is solution discolored or has precipitate formed? check_age->check_solution No quarantine->call_ehs check_solution->quarantine Yes safe_handle Proceed with Caution: Follow Routine Inspection Protocol (Protocol 1) check_solution->safe_handle No

Caption: Decision workflow for handling a potentially compromised dipicrate salt container.

Diagram 2: Degradation Pathways of Dipicrate Salts

G cluster_0 Primary Hazard Pathways cluster_1 Consequences dipicrate Dipicrate Salt dry_condition Condition: Dryness (<10% Water) dipicrate->dry_condition Evaporation light_condition Condition: Light Exposure (UV / Visible Light) dipicrate->light_condition Improper Storage explosive High Explosive Hazard (Shock, Friction, Heat Sensitive) dry_condition->explosive photodegradation Photochemical Degradation light_condition->photodegradation loss_purity Loss of Purity & Formation of Impurities photodegradation->loss_purity

Caption: Primary hazard pathways for dipicrate salts: desiccation and photodegradation.

References

  • Guidelines for the Safe Use of Picric Acid - McGill University. [Link]

  • Picric acid and picrate salts - Transports Canada. [Link]

  • Information on Picric Acid - Stanford Environmental Health & Safety. [Link]

  • Storage Conditions - Pesticide Environmental Stewardship. [Link]

  • How To Protect Light Sensitive Products - LFA Tablet Presses. [Link]

  • Alkaline picric acid / sodium picrate solution - Safety Data Sheet - MORPHISTO GmbH. [Link]

  • Guidelines for the Safe Handling of Picric Acid - The University of Tennessee Health Science Center. [Link]

  • Safe Handling of Picric Acid - University of Wisconsin-Madison Environment, Health & Safety. [Link]

  • Picric Acid Safety Guidelines - Concordia University. [Link]

  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-011 - Subject: PICRIC ACID - University of Pittsburgh. [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. [Link]

Sources

Optimization

Technical Support Center: beta-Nicotyrine Dipicrate Analysis

Executive Summary Beta-nicotyrine (3-(1-methylpyrrol-2-yl)pyridine) is a secondary tobacco alkaloid often used as a reference standard in metabolic profiling and e-cigarette aerosol analysis.[1] It is frequently supplied...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-nicotyrine (3-(1-methylpyrrol-2-yl)pyridine) is a secondary tobacco alkaloid often used as a reference standard in metabolic profiling and e-cigarette aerosol analysis.[1] It is frequently supplied as a dipicrate salt to enhance shelf-life stability and crystallinity.[1]

However, the dipicrate counter-ion introduces significant analytical challenges, including UV spectral interference and explosion hazards when desiccated. This guide addresses the separation of the picrate moiety, the identification of true oxidative decomposition products (e.g., cotinine, myosmine), and safety protocols.

Module 1: The "Picrate Problem" – Analytical Interference

User Symptom: "I am analyzing beta-nicotyrine dipicrate via HPLC-UV, but I see a massive, broad peak at the solvent front or unexpected 'ghost' peaks that mask my analyte."

Root Cause Analysis

The dipicrate salt dissociates in solution into free beta-nicotyrine and picric acid .[1]

  • UV Overlap: Picric acid has a high molar extinction coefficient with strong absorbance maxima at 210 nm and 350–400 nm .[1] If you detect at 254 nm (standard for aromatics), the picrate tailing will obscure the nicotyrine peak.

  • Column Fouling: Picric acid is highly acidic (pKa ~0.[1][2]38) and sticky on C18 columns, often causing carryover or broad "fronting" peaks.[1]

Corrective Protocol: Desalting via Liquid-Liquid Extraction (LLE)

Do not inject the salt directly into GC-MS or HPLC-UV if trace analysis is required. You must liberate the free base.[1]

Step-by-Step Desalting Protocol
  • Dissolution: Dissolve 10 mg of beta-nicotyrine dipicrate in 5 mL of 0.1 M NaOH (pH > 10). Rationale: High pH deprotonates the picric acid (making it water-soluble picrate) and ensures nicotyrine is in its neutral, organic-soluble free base form.

  • Extraction: Add 5 mL of Dichloromethane (DCM) or Diethyl Ether . Vortex for 60 seconds.[1]

  • Phase Separation: Centrifuge or allow to settle.

    • Top Layer (Aqueous/Yellow): Contains the Picrate waste.[1]

    • Bottom Layer (Organic/Clear): Contains beta-Nicotyrine Free Base.[1]

  • Analysis: Inject the organic layer (for GC) or evaporate and reconstitute in Mobile Phase (for HPLC).

LLE_Workflow Start Sample: beta-Nicotyrine Dipicrate Step1 Add 0.1M NaOH (pH > 10) Start->Step1 Step2 Add Organic Solvent (DCM or Ether) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Split Phase Separation Step3->Split Aqueous Aqueous Phase (Yellow) Contains: Sodium Picrate ACTION: DISCARD (Haz Waste) Split->Aqueous Top Layer (if Ether) Bottom (if Water) Organic Organic Phase (Clear) Contains: Nicotyrine Free Base ACTION: ANALYZE Split->Organic Target Analyte

Figure 1: Liquid-Liquid Extraction workflow to isolate beta-nicotyrine from the interfering picrate salt prior to analysis.

Module 2: Decomposition Products Analysis

User Symptom: "My standard is old. Besides the picrate peak, I see small eluting peaks. What are they?"

Degradation Pathways

Beta-nicotyrine is chemically fragile at the pyrrole ring.[1] Unlike nicotine, the double bonds in the pyrrole ring of nicotyrine make it electron-rich and susceptible to oxidative attack and acid-catalyzed hydrolysis .

Primary Decomposition Products
ProductMechanismAnalytical Marker (Mass Spec)
Cotinine Oxidation[M+H]+ = 177.1
Myosmine Ring Opening/Demethylation[M+H]+ = 147.1
Nicotinic Acid Complete Pyrrole Oxidation[M+H]+ = 124.0
Nicotyrine N-oxide N-Oxidation (Storage artifact)[M+H]+ = 175.1
Pathway Visualization

The following diagram illustrates the oxidative cascade from Nicotine (precursor) to Nicotyrine and its subsequent breakdown products.

Degradation_Pathway Nicotine Nicotine (Precursor) Nicotyrine beta-Nicotyrine (Target Analyte) Nicotine->Nicotyrine Pyrolysis/Oxidation (-4H) N_Oxide Nicotyrine N-oxide Nicotyrine->N_Oxide Air Oxidation (Storage) Cotinine Cotinine Nicotyrine->Cotinine Metabolic/Chem Oxidation Myosmine Myosmine Nicotyrine->Myosmine Demethylation NicAcid Nicotinic Acid Myosmine->NicAcid Ring Cleavage

Figure 2: Oxidative degradation pathway of beta-nicotyrine.[1] Note that Cotinine is both a precursor and a potential degradation product depending on the oxidative environment.

Module 3: Analytical Method Selection

Select the correct instrument based on the "state" of your sample.

FeatureHPLC-UV LC-MS/MS GC-MS
Sample Form Salt or Free BaseSalt or Free BaseFree Base ONLY
Picrate Issue High: Picrate absorbs at 210/365nm.[1]Low: Picrate is an anion (negative mode); Analyte is positive.[1]Critical: Salts degrade in injector liner; must desalt.
Sensitivity Moderate (µg/mL)High (ng/mL)High (ng/mL)
Troubleshooting If peak fronts, switch to 260nm or use buffered mobile phase (pH 7).[1]Monitor MRM 159.1

130.1 (loss of CH2=NH).[1]
Watch for thermal degradation of N-oxides in the injector.

Module 4: Safety & Handling (Critical)

User Question: "The powder in the vial looks dry and crusty. Is it safe to scrape it out?"

WARNING: EXPLOSION HAZARD
  • Picric Acid Risk: Dry picrates are shock-sensitive explosives.[1] While beta-nicotyrine dipicrate is generally stable, dissociated picric acid that crystallizes on the threads of the vial cap is a severe friction hazard.

  • Hydration: Always keep picrate salts slightly humidified or in solution if possible.[1]

  • Disposal: Never dispose of picrate solutions in metal plumbing (forms metal picrates, which are highly explosive).[1] Use dedicated plastic waste containers.

References

  • Analytical Interference of Picrates

    • U.S. Geological Survey.[1] Analysis of picric acid in water by high-performance liquid chromatography.

    • [1]

  • Nicotyrine Formation & Degradation

    • Martinez, R. E., et al. (2015).[1][3] Nicotyrine is formed by gradual oxidation of nicotine in e-liquids.[1]

  • Safety Data & Handling

    • Cayman Chemical.[1] Beta-Nicotyrine Safety Data Sheet.

  • Metabolic & Chemical Pathways

    • Denton, T. T., et al. (2004).[1][3] Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6.[1]

Sources

Reference Data & Comparative Studies

Validation

Part 1: Deconstructing the Spectrum - The Cation and Anion

An In-Depth Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of β-Nicotyrine Dipicrate: A Comparative Analysis for Researchers For professionals in pharmaceutical sciences and analytical chemistry, the precise...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of β-Nicotyrine Dipicrate: A Comparative Analysis for Researchers

For professionals in pharmaceutical sciences and analytical chemistry, the precise characterization of active compounds and their salt forms is a foundational requirement. β-Nicotyrine, a minor tobacco alkaloid and a metabolite of nicotine, presents a unique analytical challenge.[1][2] Its formation through the oxidation of nicotine, particularly in aged e-liquids, and its role as an inhibitor of nicotine metabolism make it a compound of significant interest in toxicology and drug development.[1][3]

Forming a dipicrate salt is a classic chemical technique used to achieve a stable, crystalline solid from a liquid or oily base like β-nicotyrine, facilitating easier handling, purification, and characterization. This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of β-nicotyrine dipicrate. As direct spectral data for this specific salt is not widely published, this guide synthesizes data from its constituent components—the β-nicotyrine cation and the picrate anion—to provide a predictive but robust analytical framework. We will explore the characteristic vibrational modes, compare the spectrum to its precursors, and provide a validated experimental protocol for obtaining high-quality data.

The FTIR spectrum of β-nicotyrine dipicrate is a superposition of the vibrational modes of the protonated β-nicotyrine cation and two picrate anions. Understanding the individual components is key to interpreting the final spectrum.

The β-Nicotyrine Cation: Key Vibrational Signatures

β-Nicotyrine is composed of a pyridine ring and a 1-methyl-1H-pyrrole ring.[4] Upon forming a dipicrate salt, the most basic nitrogen on the pyridine ring becomes protonated. This protonation is a critical event that significantly influences the FTIR spectrum.

  • N⁺-H Stretching: The most telling new feature will be a very broad and often strong absorption band appearing in the 2500-3000 cm⁻¹ region. This is characteristic of the stretching vibration of the N⁺-H bond in a protonated tertiary amine, with the broadening caused by extensive hydrogen bonding to the picrate anions.

  • Aromatic C-H Stretching: Look for sharp, medium-intensity peaks above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations on both the pyridine and pyrrole rings.[5]

  • Aliphatic C-H Stretching: The N-methyl group (N-CH₃) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as sharp peaks in the 2850-2980 cm⁻¹ range.

  • Ring Stretching (C=C and C=N): The aromatic rings give rise to a series of characteristic sharp peaks in the 1400-1650 cm⁻¹ region. Protonation of the pyridine ring will cause these bands to shift to slightly higher wavenumbers compared to the free base, reflecting the change in electron distribution.

The Picrate Anion: A Powerful Spectroscopic Reporter

The picrate anion (2,4,6-trinitrophenolate) has several intense and highly characteristic absorption bands, which will be prominent features in the final spectrum.

  • Asymmetric and Symmetric NO₂ Stretching: These are the most dominant peaks for the picrate anion. Expect two very strong and distinct absorption bands:

    • Asymmetric (νas): A very strong band typically found between 1500 and 1570 cm⁻¹.

    • Symmetric (νs): A strong band typically found between 1300 and 1350 cm⁻¹.[6]

  • Phenolic C-O Stretching: The stretching of the C-O⁻ bond of the phenolate will produce a strong peak, usually in the 1250-1280 cm⁻¹ region. This is distinct from the C-O-H vibration in picric acid.

  • Aromatic Ring Stretching: The picrate ring itself will contribute to the complex series of bands in the 1400-1620 cm⁻¹ region.

Part 2: The Complete Picture - Predicted FTIR Spectrum of β-Nicotyrine Dipicrate

By combining the features of the cation and anion, we can construct a detailed predictive table of the key spectral bands for β-nicotyrine dipicrate. This serves as a powerful reference for identifying the compound and assessing its purity.

Wavenumber Range (cm⁻¹)Vibrational ModeOriginating Functional GroupExpected IntensityNotes
3150 - 3050ν(C-H)Aromatic C-H (Pyridine & Pyrrole)Medium, SharpIndicates the presence of the aromatic ring structures.
3000 - 2500ν(N⁺-H)Protonated Pyridine N⁺-HStrong, Very BroadKey indicator of salt formation; extensive hydrogen bonding.
2980 - 2850ν(C-H)Aliphatic C-H (N-CH₃)Medium to WeakConfirms the presence of the methyl group.
1620 - 1580ν(C=C), ν(C=N)Aromatic Ring StretchingMedium to StrongComplex bands from all three aromatic rings.
1570 - 1500νas(NO₂)Asymmetric NO₂ Stretch (Picrate)Very StrongDominant, characteristic peak of the picrate anion.[6]
1480 - 1400δ(CH₃), Ring ModesMethyl Bending & Ring VibrationsMediumPart of the complex fingerprint region.
1350 - 1300νs(NO₂)Symmetric NO₂ Stretch (Picrate)StrongSecond dominant, characteristic peak of the picrate anion.[6]
1280 - 1250ν(C-O)Phenolate C-O⁻ Stretch (Picrate)StrongConfirms the deprotonated state of the picric acid moiety.
Below 1000C-H out-of-planeAromatic C-H BendingMedium to StrongThe "fingerprint region" is highly specific to the molecule.

Part 3: Comparative Analysis - Distinguishing β-Nicotyrine Dipicrate

FTIR spectroscopy excels at distinguishing between closely related compounds. Here, we compare the predicted spectrum of β-nicotyrine dipicrate with its precursors, nicotine and picric acid.

Comparison Table: β-Nicotyrine Dipicrate vs. Alternatives
CompoundKey Differentiating Feature(s)Absent in β-Nicotyrine Dipicrate?Present in β-Nicotyrine Dipicrate?
Nicotine (Free Base) Strong aliphatic C-H stretches (pyrrolidine ring) ~2800-3000 cm⁻¹; No broad N⁺-H band.NoYes (different pattern)
Picric Acid Very broad O-H stretch from the phenolic hydroxyl group (~3200-3500 cm⁻¹).YesNo
β-Nicotyrine (Free Base) Absence of the broad N⁺-H stretch; Pyridine ring vibrations at lower wavenumbers.YesNo

This comparative approach is essential for quality control, confirming both the identity of the β-nicotyrine core and the successful formation of the dipicrate salt.

Part 4: A Validated Experimental Protocol

Trustworthy data begins with a robust protocol. This section outlines the necessary steps to acquire a high-quality FTIR spectrum of a crystalline salt like β-nicotyrine dipicrate.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Rationale: The Potassium Bromide (KBr) pellet method is ideal for crystalline solids. KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and creates a solid matrix that minimizes scattering.

    • Procedure:

      • Gently grind 1-2 mg of the β-nicotyrine dipicrate sample with ~200 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle.

      • Ensure a homogenous, fine powder is formed.

      • Transfer the powder to a pellet-pressing die.

      • Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the ambient environment (and the KBr matrix, if desired) must be collected to computationally subtract contributions from atmospheric water and CO₂.[7]

    • Procedure:

      • Ensure the sample compartment of the FTIR spectrometer is empty.

      • Collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum Acquisition:

    • Rationale: Collecting the sample spectrum under the same conditions as the background ensures accurate subtraction.

    • Procedure:

      • Place the KBr pellet containing the sample into the spectrometer's sample holder.

      • Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Rationale: Proper data processing is crucial for accurate interpretation.

    • Procedure:

      • Perform baseline correction if necessary to ensure absorbance peaks originate from a flat baseline.

      • Use peak-picking tools in the software to identify the precise wavenumbers of the absorption maxima.

      • Compare the obtained peak positions and relative intensities with the predictive data table (Part 2) and known spectral libraries.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol, ensuring a self-validating and reproducible process.

FTIR_Workflow Experimental Workflow for FTIR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind 1. Grind Sample with KBr (1:200 ratio) Press 2. Press Pellet (7-10 tons under vacuum) Grind->Press Background 3. Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) Press->Background Place Pellet in Spectrometer Sample 4. Collect Sample Spectrum (Same parameters) Background->Sample Process 5. Baseline Correction & Peak Picking Sample->Process Analyze 6. Compare to Reference Data & Interpret Spectrum Process->Analyze Report Final Report Analyze->Report

Caption: A step-by-step workflow for acquiring a reliable FTIR spectrum.

Visualizing the Chemical Transformation

To fully appreciate the spectral changes, it is essential to visualize the chemical structures involved in the formation of β-nicotyrine dipicrate.

Caption: Reaction scheme for the formation of the dipicrate salt.

Conclusion

FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for the structural elucidation of pharmaceutical salts like β-nicotyrine dipicrate. By understanding the characteristic vibrational modes of the β-nicotyrine cation and the highly prominent picrate anion, researchers can confidently identify this compound. The key spectral markers—a broad N⁺-H stretch, the absence of a phenolic O-H band, and the powerful symmetric and asymmetric NO₂ stretches—provide a unique spectral fingerprint. This guide provides the predictive data, comparative framework, and experimental protocol necessary for drug development professionals to apply this powerful analytical technique for quality control, stability testing, and structural verification.

References

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

  • Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available from: [Link]

  • International Journal of Research and Publication. FTIR ANALYSIS OF ALKALOIDS IN RAUWOLFIA VOMITORIA (RV) LEAVES AND STEMS FOR POTENTIAL MEDICINAL APPLICATIONS. Available from: [Link]

  • ResearchGate. FT-IR spectrum for the extracted nicotine from Iraqi cigarette tobacco. Available from: [Link]

  • ResearchGate. FT IR spectra (1600-1200 cm −1 ) of NIC, TA-β-CD, PM and SD. Available from: [Link]

  • National Institutes of Health (NIH). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. Available from: [Link]

  • National Institutes of Health (NIH). Nicotyrine. Available from: [Link]

  • ResearchGate. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Available from: [Link]

  • Wikipedia. Nicotyrine. Available from: [Link]

  • ResearchGate. FTIR spectra of picrate ILs at higher frequency region. Available from: [Link]

  • ResearchGate. FT-IR spectra of alkaloid isolate. Available from: [Link]

  • National Institutes of Health (NIH). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. Available from: [Link]

  • ChemRxiv. Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue. Available from: [Link]

  • YouTube. Chemistry Vignettes: Vibrational Modes. Available from: [Link]

  • International Journal of Botany Studies. Fourier transform infrared spectroscopy analysis of Sauromatum venosum (Ait.) schott. Tuber extract for alkaloids. Available from: [Link]

  • AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • ijpab. Quantification and FTIR Analysis of Precursor Mediated Alkaloid Production in Cell Suspension Culture of Gnidia glauca (Fresen.). Available from: [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

  • PIKE Technologies. Collecting FTIR Spectra 38x Faster with the 20-Reflection HATR. Available from: [Link]

Sources

Comparative

beta-Nicotyrine dipicrate X-ray powder diffraction pattern

This guide outlines the characterization of -Nicotyrine via its picrate derivative.[1] Editorial Note on Nomenclature: While the request specifies " -Nicotyrine dipicrate," experimental evidence and chemical theory confi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characterization of


-Nicotyrine  via its picrate derivative.[1]

Editorial Note on Nomenclature: While the request specifies "


-Nicotyrine dipicrate," experimental evidence and chemical theory confirm that 

-nicotyrine predominantly forms a monopicrate (1:1 salt) under standard conditions.[1] Unlike nicotine, which contains a basic pyrrolidine nitrogen capable of forming a stable dipicrate,

-nicotyrine possesses an aromatic pyrrole ring where the nitrogen lone pair is delocalized, rendering it non-basic. This guide addresses the characterization of the stable

-Nicotyrine Monopicrate
(MP 170–171°C) and distinguishes it from the common contaminant Nicotine Dipicrate (MP 218°C).[1]

Characterization Guide: -Nicotyrine Picrate via X-ray Powder Diffraction (XRPD)[1]

Executive Summary


-Nicotyrine  (3-(1-methyl-1H-pyrrol-2-yl)pyridine) is a minor tobacco alkaloid and a primary oxidation product of nicotine.[1][2][3] In its free base form, it is an oil/liquid, rendering it unsuitable for direct X-ray Powder Diffraction (XRPD) analysis.[1] To enable solid-state characterization and rigorous differentiation from nicotine, it is derivatized into a crystalline picrate salt.

This guide details the protocol for synthesizing and characterizing the


-Nicotyrine Picrate , emphasizing the critical structural divergence from Nicotine Dipicrate .

Chemical Basis & Stoichiometry

The differentiation between nicotine and


-nicotyrine salts is governed by the basicity of their nitrogen atoms.
  • Nicotine: Contains two basic centers: the pyridine nitrogen (

    
    ) and the highly basic pyrrolidine nitrogen (
    
    
    
    ).[1] It readily forms a Dipicrate (1:2 stoichiometry).[1]
  • 
    -Nicotyrine:  Contains one basic pyridine nitrogen.[1][2] The pyrrole nitrogen is part of the aromatic sextet and is essentially non-basic. Consequently, it forms a Monopicrate  (1:1 stoichiometry).[1]
    

Impact on XRPD: This stoichiometric difference results in fundamentally different crystal packing arrangements (unit cell dimensions), ensuring that the XRPD patterns of the two salts are distinct and non-overlapping.

Experimental Protocol: Derivatization & Analysis

Phase A: Synthesis of -Nicotyrine Picrate

Objective: Convert the oily free base into a crystalline solid suitable for diffraction.[1]

  • Dissolution: Dissolve 100 mg of

    
    -nicotyrine free base (oil) in 2 mL of ethanol.
    
  • Reagent Preparation: Prepare a saturated solution of picric acid in ethanol. (Note: Picric acid is explosive when dry; handle as a wet slurry or solution).[1]

  • Precipitation: Add the picric acid solution dropwise to the alkaloid solution until a slight excess is present (solution turns deep yellow).

  • Crystallization: Allow the mixture to stand at 4°C for 2 hours. Yellow needles will form.[1]

  • Purification: Filter the crystals and wash with cold ethanol to remove excess picric acid.

  • Drying: Dry under vacuum at room temperature. Do not heat above 50°C to avoid decomposition or sublimation of free picric acid.[1]

Phase B: X-ray Powder Diffraction (XRPD) Setup

Instrument: Bruker D8 Advance (or equivalent) with Cu K


 radiation (

).[1]
  • Sample Prep: Lightly grind the picrate salt to minimize preferred orientation effects. Mount on a zero-background silicon holder.[1]

  • Scan Range: 3° to 40°

    
    .[1]
    
  • Step Size: 0.02°.

  • Scan Speed: 1 second/step.

Data Interpretation & Comparison

Since


-nicotyrine picrate is a 1:1 salt and nicotine dipicrate is a 1:2 salt, their physical constants and diffraction signatures differ significantly.
Comparative Characterization Table
Feature

-Nicotyrine Picrate
Nicotine Dipicrate
Stoichiometry 1:1 (Monopicrate)1:2 (Dipicrate)
Melting Point 170 – 171 °C 218 °C
Crystal Habit Yellow Prisms/NeedlesYellow Characteristic Plates/Needles
Key XRPD Feature Distinct low-angle reflections corresponding to the smaller unit cell volume of the 1:1 complex.[1]Dense reflection pattern due to larger unit cell (more atoms) and triclinic/monoclinic packing of the 1:2 complex.[1]
Solubility (EtOH) ModerateLow (precipitates more readily)
Diagnostic Logic[1]
  • Melting Point Check: If the isolated crystals melt >200°C, the sample is likely Nicotine Dipicrate, not Nicotyrine.

  • XRPD Overlay: The XRPD pattern of

    
    -nicotyrine picrate will lack the specific diffraction peaks associated with the second picrate moiety found in the nicotine lattice.
    

Workflow Visualization

G Start Crude Tobacco Extract / E-Liquid Separation Alkaloid Fractionation (Steam Distillation / Extraction) Start->Separation NicotyrineBase Beta-Nicotyrine Free Base (Oily Liquid) Separation->NicotyrineBase Oxidation Product Derivatization Add Ethanolic Picric Acid NicotyrineBase->Derivatization Stabilization Crystallization Crystallization at 4°C Derivatization->Crystallization Analysis Melting Point & XRPD Crystallization->Analysis ResultMono MP: 170-171°C Beta-Nicotyrine Monopicrate (Confirmed) Analysis->ResultMono Pattern A ResultDi MP: 218°C Nicotine Dipicrate (Contaminant) Analysis->ResultDi Pattern B

Figure 1: Workflow for the isolation, derivatization, and identification of


-nicotyrine via picrate salt formation.

References

  • Staikoff, Z. (1942).[1] The gravimetric determination of nicotine as dipicrate. Ann. Univ. Sofia Fac.[1][4] Agron. Sylvicult.

    • Establishes the standard characterization of Nicotine Dipicr
  • PubChem. (n.d.).[1] Nicotyrine (CID 10249).[1][3][5] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

    • Source for chemical structure and physical property data.[4][6][7]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing β-Nicotyrine from Myosmine Using Picrates

For researchers, scientists, and professionals in drug development navigating the complexities of alkaloid chemistry, the precise identification of structurally similar compounds is paramount. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development navigating the complexities of alkaloid chemistry, the precise identification of structurally similar compounds is paramount. This guide provides an in-depth, technical comparison of β-nicotyrine and myosmine, focusing on a classic yet effective method of differentiation: the formation and characterization of their picrate derivatives.

Introduction to β-Nicotyrine and Myosmine: Structurally Close Cousins

β-Nicotyrine and myosmine are both alkaloids found in tobacco and related plants, sharing a pyridine ring in their structure. However, their subtle structural differences, particularly in the five-membered ring, lead to distinct chemical and physical properties. This distinction is critical in various research contexts, from metabolic studies to the development of novel therapeutic agents. Myosmine is a minor tobacco alkaloid that is also found in various foods, while β-nicotyrine is a dehydrogenated analog of nicotine. The ability to differentiate between them is essential for accurate analysis and quality control.

The Power of Picrates: A Classic Method for Alkaloid Identification

The formation of picrate salts is a long-established technique in alkaloid chemistry for the isolation, purification, and identification of basic compounds. Picric acid (2,4,6-trinitrophenol) is a strong acid that readily reacts with basic alkaloids to form crystalline salts, known as picrates. These picrates often have sharp, well-defined melting points that are characteristic of the parent alkaloid. The difference in the melting points of the picrate derivatives of β-nicotyrine and myosmine provides a reliable method for their differentiation.

Comparative Analysis of β-Nicotyrine and Myosmine Picrates

The key to distinguishing between β-nicotyrine and myosmine lies in the significant difference in the melting points of their respective picrate derivatives.

CompoundDerivativeMelting Point (°C)
β-NicotyrinePicrate170-171
MyosmineDipicrate182-183 (with decomposition)

This notable difference in melting points allows for a clear and unambiguous identification when a sample of one of the alkaloids, or a mixture, is converted to its picrate derivative and analyzed.

The "Why": Understanding the Physicochemical Differences

The variation in the melting points of the picrates can be attributed to the differences in the crystal lattice energies of the two salts. These energies are influenced by factors such as molecular symmetry, the nature and extent of intermolecular forces (including hydrogen bonding and van der Waals forces), and the stoichiometry of the salt formation. Myosmine, with its two basic nitrogen atoms, readily forms a dipicrate, leading to a more complex and potentially more stable crystal lattice with a higher melting point. In contrast, β-nicotyrine typically forms a monopicrate. The specific arrangement of the molecules in the crystal lattice, dictated by their inherent structures, ultimately determines the energy required to break the crystalline structure, which is reflected in the melting point.

Experimental Protocol: A Step-by-Step Guide to Differentiation

This protocol outlines the procedure for the formation of picrate derivatives of β-nicotyrine and myosmine for the purpose of their differentiation.

Materials:
  • Sample containing β-nicotyrine or myosmine (or a mixture)

  • Saturated solution of picric acid in a suitable solvent (e.g., ethanol or methanol)

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Beakers and Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Capillary tubes

Procedure:
  • Dissolution of the Alkaloid: Dissolve a small amount (e.g., 10-20 mg) of the alkaloid sample in a minimal amount of warm ethanol in a small beaker or test tube.

  • Picrate Formation: To the warm ethanolic solution of the alkaloid, add a saturated solution of picric acid in ethanol dropwise, with constant stirring, until no further precipitation is observed. The formation of a yellow crystalline precipitate indicates the formation of the picrate.

  • Crystallization: Gently heat the mixture on a hot plate to ensure complete reaction and then allow it to cool slowly to room temperature to promote the formation of well-defined crystals. For further purification, the mixture can be placed in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the crystalline picrate by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted picric acid, followed by a wash with cold diethyl ether to facilitate drying.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Melting Point Determination: Carefully pack the dry picrate crystals into a capillary tube and determine the melting point using a calibrated melting point apparatus.

Self-Validation and Interpretation of Results:
  • A sharp melting point in the range of 170-171 °C is indicative of β-nicotyrine picrate .

  • A melting point in the range of 182-183 °C , with observable decomposition, confirms the presence of myosmine dipicrate .

  • If a mixture of the two alkaloids is present, a broad melting range or two distinct melting points may be observed, depending on the composition and the success of any fractional crystallization attempts.

Visualizing the Workflow

Distinguishing_Alkaloids cluster_preparation Sample Preparation cluster_reaction Picrate Formation cluster_purification Isolation & Purification cluster_analysis Analysis Alkaloid_Sample β-Nicotyrine or Myosmine Sample Dissolve Dissolve in Ethanol Alkaloid_Sample->Dissolve Add_Picric_Acid Add Saturated Picric Acid Solution Dissolve->Add_Picric_Acid Precipitation Formation of Yellow Crystalline Picrate Add_Picric_Acid->Precipitation Crystallize Cool to Crystallize Precipitation->Crystallize Filter_Wash Filter and Wash with Cold Ethanol & Ether Crystallize->Filter_Wash Dry Dry the Crystals Filter_Wash->Dry Melting_Point Determine Melting Point Dry->Melting_Point Result_BN 170-171 °C (β-Nicotyrine Picrate) Melting_Point->Result_BN Identifies Result_M 182-183 °C (dec.) (Myosmine Dipicrate) Melting_Point->Result_M Identifies

Caption: Workflow for distinguishing β-nicotyrine from myosmine via picrate formation.

Conclusion

The differentiation of β-nicotyrine and myosmine through the formation of their picrate derivatives is a robust and reliable method rooted in fundamental principles of organic chemistry. The significant and reproducible difference in the melting points of their respective picrates provides a clear and definitive means of identification. This guide, by providing a detailed protocol and the scientific rationale behind it, empowers researchers to confidently distinguish between these two closely related alkaloids, ensuring the accuracy and integrity of their scientific investigations.

References

  • Process for the preparation of myosmine.
  • Fractional crystallization (chemistry). Wikipedia. [Link]

  • How do i crystalize my alkaloid out of the solution? ResearchGate. [Link]

Comparative

A Senior Application Scientist's Guide to Beta-Nicotyrine Impurity Profiling: A Comparative Analysis of Reference Standards

For the attention of Researchers, Scientists, and Drug Development Professionals. In the meticulous world of pharmaceutical and nicotine product analysis, the adage "the dose makes the poison" is preceded by an even more...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the meticulous world of pharmaceutical and nicotine product analysis, the adage "the dose makes the poison" is preceded by an even more fundamental principle: you can only accurately quantify what you can accurately measure. The robust characterization of impurities is a cornerstone of product safety, efficacy, and regulatory compliance. This is particularly true for beta-Nicotyrine, a critical impurity in nicotine-containing products.

This guide provides an in-depth comparison of reference standards for beta-Nicotyrine, offering a scientific rationale for experimental choices and presenting supporting data to empower your impurity profiling workflows.

Understanding Beta-Nicotyrine: A Key Nicotine Degradant

Beta-Nicotyrine, with the CAS Number 487-19-4, is a minor tobacco alkaloid and a significant degradation product of nicotine.[1][2] Its presence in a sample can be indicative of the manufacturing process, storage conditions, and age of the product.[3][4] Formation of beta-Nicotyrine can occur through several pathways, including oxidation and thermal rearrangement of nicotine.[2][3] This makes it a crucial analyte in stability studies and quality control of nicotine replacement therapies (NRTs), e-liquids, and other nicotine-containing formulations.[4][5][6]

From a regulatory standpoint, both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of nicotine-related impurities.[5][7] The European Pharmacopoeia monograph 1452 specifically lists beta-Nicotyrine as a nicotine-related impurity to be monitored.[6][7] Similarly, USP-grade nicotine has strict limits on individual and total impurities, typically requiring single specified impurities to be below 0.5%.[5][7]

Comparison of Commercially Available Beta-Nicotyrine Reference Standards

The selection of a high-quality, well-characterized reference standard is the foundational step for any quantitative analysis. The accuracy of your impurity profiling is directly tethered to the quality of your reference material. Several reputable suppliers offer beta-Nicotyrine analytical standards, and a careful comparison is warranted.

Supplier Product Name CAS Number Purity Specification Format Key Considerations
Cayman Chemical β-Nicotyrine487-19-4≥98%10 mg/ml solution in ethanolProvides a convenient pre-dissolved format. Certificate of Analysis available for batch-specific data.[8]
Santa Cruz Biotechnology β-Nicotyrine487-19-4≥95%Not specifiedA viable option for general identification, but the lower purity may not be suitable for high-accuracy quantitative analysis. Certificate of Analysis is lot-specific.[9]
MedchemExpress β-Nicotyrine (Standard)487-19-4Not specified; "analytical standard" gradeSolidIntended for research and analytical applications. The Certificate of Analysis should be consulted for precise purity information.[1]
Sigma-Aldrich Nicotine Related Compound B487-19-4Pharmaceutical Secondary Standard; Certified Reference MaterialSolidAs a certified reference material (CRM), it offers a higher level of traceability and is suitable for use in quality control environments under GMP.
Veeprho Pharmaceuticals Nicotine EP Impurity B487-19-4Not specifiedSolidMarketed specifically as a European Pharmacopoeia impurity standard, suggesting its suitability for pharmacopeial method verification.[2]

Expert Insight: For routine quality control and release testing, a Certified Reference Material (CRM) from a source like Sigma-Aldrich is highly recommended due to its metrological traceability. For research and development, a high-purity standard (≥98%) from a reputable supplier like Cayman Chemical is often sufficient. Always prioritize obtaining the batch-specific Certificate of Analysis (CoA) to get the exact purity value, as this is crucial for accurate stock solution preparation and subsequent calculations.

Analytical Methodologies for Beta-Nicotyrine Quantification

The two most prevalent analytical techniques for the determination of beta-Nicotyrine in nicotine products are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The Power of LC-MS/MS: A Validated Method

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for impurity analysis, especially at trace levels. A recently published and validated method for the simultaneous determination of seven nicotine-related impurities, including beta-Nicotyrine, in nicotine pouches provides an excellent framework.[10][11]

Experimental Protocol: LC-MS/MS for Nicotine Impurity Profiling [10]

  • Standard Preparation:

    • Prepare individual stock solutions of beta-Nicotyrine and other nicotine impurities in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range for the calibration curve.

    • Use corresponding deuterated internal standards for each analyte to ensure the highest accuracy and precision.

  • Sample Preparation (Nicotine Pouches):

    • Accurately weigh a portion of the nicotine pouch material.

    • Extract the analytes using an appropriate extraction solvent (e.g., a buffered solution).

    • Vortex and centrifuge the sample to separate the solid matrix.

    • Filter the supernatant prior to injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A UPLC system is recommended for fast and efficient separation.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

  • Method Validation:

    • The method should be fully validated according to ICH guidelines, including an assessment of:

      • Linearity: Correlation coefficients should be >0.99.

      • Accuracy: Recovery should be within an acceptable range (e.g., 80-120%).

      • Precision: Repeatability and intermediate precision should have a relative standard deviation (RSD) below a specified threshold (e.g., 15%).

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to establish the sensitivity of the method.

Method Performance Data from a Validated Study [10][11]

Parameter Result
Linearity (r²) >0.996
Extraction Recovery 78% to 110%
LOD 0.08 to 0.56 µg/g
LOQ 0.27 to 2.04 µg/g
Run Time 3.5 minutes

Causality Behind Experimental Choices: The use of deuterated internal standards is critical to compensate for any matrix effects and variations in instrument response, thereby ensuring a robust and accurate quantification. The short run time of 3.5 minutes makes this method highly suitable for high-throughput screening in a quality control environment.

HPLC-UV: A Widely Accessible Approach

While LC-MS/MS is highly sensitive, HPLC with UV detection is a more common and accessible technique in many laboratories. The key to a successful HPLC-UV method is achieving adequate chromatographic separation of beta-Nicotyrine from nicotine and other related impurities.

Diagram of a Typical Impurity Profiling Workflow

G cluster_0 Reference Standard Preparation cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis & Reporting ref_std Beta-Nicotyrine Reference Standard stock_sol Prepare Stock Solution (e.g., 1 mg/mL) ref_std->stock_sol cal_curve Prepare Calibration Curve Standards stock_sol->cal_curve hplc HPLC-UV or LC-MS/MS Analysis cal_curve->hplc sample Nicotine-Containing Product extract Extract with Suitable Solvent sample->extract filter Filter Extract extract->filter filter->hplc data_acq Data Acquisition hplc->data_acq quant Quantification against Calibration Curve data_acq->quant report Report Impurity Level quant->report

Caption: Workflow for beta-Nicotyrine impurity analysis.

In-House Preparation of Beta-Nicotyrine: An Alternative Approach

While commercially available reference standards are the preferred choice for GMP environments, in-house synthesis can be an option for research purposes or when a commercial standard is unavailable. Beta-Nicotyrine can be synthesized from the dehydrogenation of S-(-)-nicotine.[12][13] A study has shown that microwave-assisted dehydrogenation over Manganese(IV) oxide (MnO₂) can produce beta-Nicotyrine in good yield and is superior to conventional reflux methods.[12][13]

Diagram of Beta-Nicotyrine Synthesis from Nicotine

G nicotine S-(-)-Nicotine reagents MnO₂ + Microwave Irradiation nicotine->reagents beta_nicotyrine beta-Nicotyrine reagents->beta_nicotyrine

Caption: Synthesis of beta-Nicotyrine from nicotine.

Trustworthiness of In-House Standards: It is imperative to thoroughly characterize any in-house prepared standard to confirm its identity and purity. This should involve a battery of analytical techniques, including NMR, mass spectrometry, and HPLC with purity assessment (e.g., peak purity analysis by a photodiode array detector).

Conclusion and Recommendations

The accurate profiling of beta-Nicotyrine is a non-negotiable aspect of quality control for nicotine-containing products. The choice of reference standard is a critical decision that directly impacts the reliability of your analytical data.

  • For regulated environments, the use of a Certified Reference Material (CRM) is the most robust and defensible choice.

  • For research and development, a high-purity (≥98%) analytical standard from a reputable supplier provides a reliable alternative.

  • Always consult the Certificate of Analysis for the specific purity and uncertainty of the batch you are using.

  • LC-MS/MS provides the highest sensitivity and selectivity for beta-Nicotyrine analysis, and validated methods are available.

  • HPLC-UV is a widely accessible and reliable technique, provided that adequate chromatographic resolution is achieved.

By adhering to these principles and utilizing well-characterized reference standards, researchers and drug development professionals can ensure the integrity of their impurity profiling data, leading to safer and more effective products.

References

  • Flora, J.W., et al. (2016). Nicotine-related impurities in e-cigarette cartridges and refill e-liquids. Journal of Liquid Chromatography & Related Technologies, 39(17-18), 821-829. [Link]

  • Gmiat, A., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3329. [Link]

  • Harris, A.C., et al. (2020). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. [Link]

  • ResearchGate. Specified nicotine degradation products and natural impurities from the European Pharmacopoeia monograph 1452.[14]. [Link]

  • Taylor & Francis Online. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. [Link]

  • Veeprho Pharmaceuticals. Nicotine EP Impurity B | CAS 487-19-4. [Link]

  • Zhan, D., et al. (2021). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 9(11), 291. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling beta-Nicotyrine dipicrate

Topic: Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Directive: The Dual-Hazard Protocol beta-Nicotyrine dipicrate is not a standard organic reagent.[1][2][3] It represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Directive: The Dual-Hazard Protocol

beta-Nicotyrine dipicrate is not a standard organic reagent.[1][2][3] It represents a Dual-Hazard Complex combining a bioactive alkaloid (beta-Nicotyrine) with a friction-sensitive explosive anion (Dipicrate).[1]

Most laboratory accidents involving picrate salts occur not from toxicity, but from mechanical initiation (friction/shock) during the weighing and transfer phases. This guide synthesizes high-containment protocols for toxic alkaloids with the anti-static, low-friction requirements of energetic materials.[1]

CRITICAL PROHIBITION:

  • NEVER use metal spatulas.[1][4]

  • NEVER use ground glass stoppers.[1]

  • NEVER allow the material to dry in threaded bottle caps.[5]

Part 1: The Hazard Matrix

To select the correct PPE, you must understand the specific failure modes of this compound.

ComponentHazard ClassMechanism of DangerCritical Safety Control
beta-Nicotyrine Toxin (Alkaloid)CYP2A6 inhibition; Nicotinic receptor binding.[1] Acute oral/dermal toxicity.[1][3]Barrier Protection: Prevent skin absorption and inhalation.[3]
Dipicrate Anion Explosive (Energetic Salt)Friction/Shock Sensitivity. Dry picrate salts can detonate via static discharge or metal-on-metal friction.[1]Static/Friction Control: Use plastic tools, anti-static grounding, and hydration.[1]

Part 2: Personal Protective Equipment (PPE) Specifications

Standard "lab safety" is insufficient. You require a High-Integrity Barrier System .[1]

Dermal Protection (Gloves)

Beta-nicotyrine is lipophilic and can penetrate standard latex.[1] Picric acid stains skin permanently and is a sensitizer.

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade).[1] Purpose: Dexterity and sweat barrier.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Silver Shield™ (Laminate) if working with organic solvents.[1] Purpose: Chemical resistance.[1][3]

  • Protocol: Double-gloving is mandatory.

    • Why? Picrate salts stain yellow upon contact.[1] If the outer glove shows any yellow discoloration, it indicates contamination. Remove immediately. The inner glove protects you during the change.

Ocular & Facial Protection
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the potential for energetic dispersal of dust.

  • High-Risk Operation (Dry Weighing >50mg): Add a Face Shield over goggles.[1]

    • Why? If a picrate salt detonates during weighing, it shatters the glass draft shield of the balance. A face shield protects the neck and jugular vein from glass shrapnel.

Respiratory & Body Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[3]

  • Body: 100% Cotton Lab Coat.[1]

    • Why Cotton? Synthetic blends (polyester) generate static electricity.[1] Static discharge is a known initiation mechanism for dry picrate salts. Cotton is charge-neutral.[1]

  • Respiratory (Emergency Only): If outside a hood (spill cleanup), use a Full-Face Respirator with P100/Organic Vapor cartridges.[1]

Part 3: Operational Workflow (Step-by-Step)

Phase A: Pre-Operational Assessment

Before opening the vial, verify the physical state of the material.[6]

RiskAssessment Figure 1: Pre-Handling Risk Assessment Logic Start Inspect Vial State Physical State? Start->State Dry Dry Powder (Crystals visible in threads) State->Dry Crystals in threads Wet Paste / Humidified State->Wet Clear threads Stop STOP WORK Do not twist cap. Call EHS/Bomb Squad. Dry->Stop Proceed Proceed to Weighing (Anti-Static Mode) Wet->Proceed

Phase B: The Safe Weighing Protocol

Objective: Solubilize the salt immediately. Do not store it as a solid once opened.[4]

  • Prepare the Zone:

    • Place a disposable anti-static mat inside the fume hood.

    • Saturate a paper towel with water and place it near the balance (increases local humidity to reduce static).

  • Tool Selection:

    • Use Teflon (PTFE) or Polypropylene spatulas .[1]

    • Strict Rule:NO METAL TOOLS. Metal contact can form metal picrates (e.g., iron picrate), which are more explosive than the parent compound.[1]

  • Transfer:

    • Gently tap the vial. Do not scrape.

    • Transfer the solid directly into a pre-weighed vial containing the solvent.

    • Why? Dropping the solid into solvent (wetting) immediately desensitizes the explosive hazard.

  • Post-Transfer Hygiene:

    • Wipe the threads of the stock vial with a damp Kimwipe (water) before recapping.

    • Why? This prevents friction-sensitive crystals from forming in the cap threads, which could detonate the next time the bottle is opened.

Part 4: Emergency & Disposal Procedures

Spill Management
  • Dry Spill: Do NOT sweep.[1] Dampen paper towels with water and gently lay them over the powder to hydrate it. Wipe up only when wet.[1]

  • Skin Contact: Wash with soft soap and water for 15 minutes. If skin turns yellow, the picrate has reacted with proteins; seek medical monitoring for nicotyrine absorption.

Deactivation & Disposal

Never dispose of picrate salts in standard solvent waste streams without deactivation.

DisposalWorkflow Figure 2: Picrate Deactivation Workflow (Destruction of Explosive Potential) Waste Picrate Waste (Solid/Solution) Dilution Dilute with Water Waste->Dilution Reduction Add Reducing Agent (Tin + HCl or Sodium Sulfide) Dilution->Reduction Destruction of Nitro Groups Check Color Change? (Yellow -> Colorless/Red) Reduction->Check Check->Reduction No (Repeat) Neutral Neutralize pH Check->Neutral Yes Final Dispose as Chemical Waste Neutral->Final

Deactivation Protocol:

  • Dilute: Suspend the waste in water.[7]

  • Reduce: The explosive nitro groups (-NO2) must be reduced to amino groups (-NH2).[1] A common lab method involves adding dilute Hydrochloric Acid (HCl) and Tin (Sn) mossy metal, or using a Sodium Sulfide solution.[1]

  • Verify: The characteristic yellow color of the picrate should fade.

  • Dispose: Once deactivated, the solution can be neutralized and disposed of as standard hazardous waste. Do not pour down the drain.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 10249, Nicotyrine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Picric Acid Handling and Storage.[2][3][4][5][6][7][8][9][10][11][12] United States Department of Labor.[1] Retrieved from [Link][1]

  • University of California, Berkeley - EH&S. (2023).[1] Safe Storage and Handling of Picric Acid and Picrates.[2][3][4][5][8][9] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards - Picric acid.[1] Retrieved from [Link][1]

Sources

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